Product packaging for Pivaloyl chloride(Cat. No.:CAS No. 3282-30-2)

Pivaloyl chloride

Cat. No.: B042358
CAS No.: 3282-30-2
M. Wt: 120.58 g/mol
InChI Key: JVSFQJZRHXAUGT-UHFFFAOYSA-N
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Description

Pivaloyl chloride (2,2-dimethylpropanoyl chloride) is a highly valuable reagent in organic synthesis, primarily recognized for its role as a robust protecting and acylating agent. Its principal research application lies in the introduction of the pivaloyl (Piv) group, a sterically hindered acyl group, to protect hydroxyl and amino functionalities in complex molecule construction. The significant steric bulk of the tert-butyl-like structure imparts exceptional stability to the resulting pivalate esters and amides, making them resistant to basic hydrolysis and nucleophilic attack. This property is extensively leveraged in peptide synthesis to protect serine and threonine side chains and in the synthesis of complex natural products where selective deprotection is required. Furthermore, this compound is a key starting material for generating other pivaloyl-derived reagents and for synthesizing acid chlorides in challenging cases. Its mechanism of action is typical of an acid chloride, acting as a potent electrophile that readily undergoes nucleophilic acyl substitution with alcohols, amines, and other nucleophiles, releasing hydrochloric acid as a byproduct. This reagent is indispensable for researchers developing novel synthetic methodologies, constructing pharmaceutical intermediates, and studying the effects of steric hindrance on reaction pathways and molecular stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO B042358 Pivaloyl chloride CAS No. 3282-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropanoyl chloride
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InChI

InChI=1S/C5H9ClO/c1-5(2,3)4(6)7/h1-3H3
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InChI Key

JVSFQJZRHXAUGT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C(=O)Cl
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Molecular Formula

C5H9ClO
Record name TRIMETHYLACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID4027529
Record name 2,2-Dimethylpropanoyl chloride
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Molecular Weight

120.58 g/mol
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Physical Description

Trimethylacetyl chloride appears as colorless fuming liquid with a pungent odor. Very toxic by inhalation, ingestion or skin absorption. Fumes irritate the eyes and mucous membranes. Corrosive to most metals and tissue., Liquid, Colorless to yellow liquid with a pungent odor; [CHEMINFO MSDS]
Record name TRIMETHYLACETYL CHLORIDE
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Record name Propanoyl chloride, 2,2-dimethyl-
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Boiling Point

105-106 °F
Record name Trimethylacetyl chloride
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Flash Point

48 °F
Record name Trimethylacetyl chloride
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Vapor Pressure

1.18 [mmHg]
Record name Trimethylacetyl chloride
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CAS No.

3282-30-2
Record name TRIMETHYLACETYL CHLORIDE
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Record name Trimethyl acetyl chloride
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Foundational & Exploratory

pivaloyl chloride synthesis from pivalic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Pivaloyl Chloride from Pivalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (trimethylacetyl chloride) is a critical acylating reagent and a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Its sterically hindered pivaloyl group offers unique stability and selectivity in various chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes for producing this compound from pivalic acid, focusing on methodologies employing thionyl chloride and phosphorus trichloride. Detailed experimental protocols, a comparative analysis of reaction parameters, and a generalized workflow are presented to aid researchers in the practical application of these methods.

Core Synthetic Methodologies

The conversion of pivalic acid to this compound is predominantly achieved through the use of various chlorinating agents. The most common and industrially relevant methods involve reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅).[3][4] Alternative methods utilizing reagents like oxalyl chloride or trichloromethylated aromatic compounds have also been explored.[3]

Synthesis via Thionyl Chloride (SOCl₂)

The reaction of pivalic acid with thionyl chloride is a widely used method for producing this compound.[3] The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride, with the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous by-products.[3][5] The evolution of these gases helps to drive the reaction to completion.[5]

The general reaction is: (CH₃)₃CCOOH + SOCl₂ → (CH₃)₃CCOCl + SO₂↑ + HCl↑[3]

This method can be performed with or without a catalyst. The addition of catalysts like N,N-dimethylformamide (DMF), pyridine, or N-methylacetamide can increase the reaction rate and improve selectivity, minimizing the formation of pivalic anhydride.[3][6] Yields for this method are typically high, often in the range of 75-95%.[1] However, a potential drawback is the risk of sulfur contamination in the final product.[3][7]

Synthesis via Phosphorus Trichloride (PCl₃)

Another common industrial method involves the reaction of pivalic acid with phosphorus trichloride.[8][9] This process yields this compound and phosphorous acid (H₃PO₃) as a by-product.[2][8]

The reaction is as follows: (CH₃)₃CCOOH + PCl₃ → (CH₃)₃CCOCl + H₃PO₃[8]

The phosphorous acid by-product can be separated by settling.[3] While this method can achieve high purity and yields of over 90%, it has been noted that removing the final traces of phosphorous acid from the this compound can be challenging.[2][3][9]

Other Synthetic Routes
  • Phosphorus Pentachloride (PCl₅): The first documented synthesis of this compound by Aleksandr Butlerov in 1874 utilized phosphorus pentachloride.[1] However, this method is less common industrially because the by-product, phosphoryl chloride (POCl₃), has a boiling point very close to that of this compound, making their separation by distillation extremely difficult.[3]

  • Trichloromethylated Aromatic Compounds: Continuous processes have been developed that use reagents like phenylchloroform in the presence of a Friedel-Crafts catalyst (e.g., FeCl₃) to produce this compound.[3][4] This method can achieve high purity and avoids certain problematic by-products.[6]

Comparative Data of Synthesis Methods

The following table summarizes key quantitative data for the most common methods of this compound synthesis.

ParameterThionyl Chloride MethodPhosphorus Trichloride Method
Chlorinating Agent Thionyl Chloride (SOCl₂)Phosphorus Trichloride (PCl₃)
Molar Ratio (Acid:Reagent) 1 : 1.2 - 1.5 (20-50% excess SOCl₂)[3]1 : 0.33 - 0.45[8][10][11]
Reaction Temperature 40 - 60 °C[1]45 - 70 °C[8]
Reaction Time ~ 2 hours[1]2 - 7 hours[8][10]
Catalyst (optional) DMF, Pyridine, Caprolactam[3][6]None typically mentioned
Reported Yield 75 - 95%[1]> 92%[9]
Reported Purity > 99% (with catalyst)[6]99.5%[9]
Key By-products SO₂, HCl[3]H₃PO₃[8]
Advantages Gaseous by-products drive reaction; high yields.[1][5]Good yield and purity.[9]
Disadvantages Potential for sulfur contamination.[3][7]Difficult to remove all traces of phosphorous acid.[2][3]

Detailed Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol is based on typical laboratory and industrial procedures.[1]

Materials:

  • Pivalic Acid ((CH₃)₃CCOOH)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous reaction vessel with a reflux condenser and a gas outlet connected to a scrubber (for SO₂ and HCl)

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with pivalic acid.

  • Slowly add thionyl chloride to the vessel. A molar excess of 20-50% of thionyl chloride is typically used.[3] The reaction is exothermic.

  • After the addition is complete, slowly heat the reaction mixture to a temperature of 40-60°C.[1]

  • Maintain the reaction at this temperature with stirring for approximately 2 hours, or until the evolution of gas (SO₂ and HCl) ceases.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude this compound by fractional distillation. Collect the fraction boiling at 104-105°C.[8][9]

Protocol 2: Synthesis using Phosphorus Trichloride

This protocol is derived from patented industrial processes.[8][9]

Materials:

  • Pivalic Acid ((CH₃)₃CCOOH)

  • Phosphorus Trichloride (PCl₃)

  • Anhydrous reaction vessel with a stirrer, dropping funnel, and thermometer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with pivalic acid.

  • Begin stirring and slowly heat the pivalic acid to approximately 60°C.[10]

  • Add phosphorus trichloride dropwise from the dropping funnel over 3-4 hours. The molar ratio of pivalic acid to phosphorus trichloride should be approximately 1:0.35-0.45.[10][11]

  • After the addition is complete, continue to stir and maintain the temperature for an additional 2-3 hours to ensure the reaction goes to completion.[10]

  • Stop the heating and stirring, and allow the mixture to stand. The mixture will separate into two layers, with the lower layer being the phosphorous acid by-product.

  • Carefully separate the upper layer of crude this compound.

  • Purify the crude product by atmospheric distillation, collecting the fraction at 104-105°C to obtain the final this compound product with a purity of over 99%.[8][9]

Process Visualization

The following diagrams illustrate the logical workflow and chemical pathway for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Pivalic_Acid Pivalic Acid Reaction_Vessel Reaction (Heating & Stirring) Pivalic_Acid->Reaction_Vessel Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, PCl₃) Chlorinating_Agent->Reaction_Vessel Separation Separation of By-products (Settling or Gas Evolution) Reaction_Vessel->Separation Crude Product Distillation Fractional Distillation Separation->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Generalized workflow for this compound synthesis.

Signaling_Pathway PA Pivalic Acid ((CH₃)₃CCOOH) Intermediate Reactive Intermediate ((CH₃)₃COCOSOCl) PA->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) PivCl This compound ((CH₃)₃CCOCl) Intermediate->PivCl - Cl⁻ Byproducts By-products (SO₂ + HCl) Intermediate->Byproducts Decomposition

Caption: Reaction pathway using thionyl chloride.

References

pivaloyl chloride reaction with alcohols mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Reaction of Pivaloyl Chloride with Alcohols for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sterically hindered acyl chloride, is a versatile reagent in organic synthesis, primarily utilized for the esterification of alcohols. This reaction proceeds via a nucleophilic acyl substitution mechanism, offering a robust method for the introduction of the bulky and stable pivaloyl protecting group. The steric hindrance of the tert-butyl group significantly influences the reactivity of this compound, leading to high selectivity in certain applications. This guide provides a comprehensive overview of the core reaction mechanisms, including catalyzed pathways, detailed experimental protocols, and a summary of quantitative data. Furthermore, it explores an alternative reaction pathway where the combination of this compound and dimethylformamide (DMF) leads to the chlorination of alcohols, a notable deviation from the expected esterification.

Core Reaction Mechanisms

The reaction of this compound with alcohols predominantly results in the formation of pivaloate esters. This transformation can be carried out under various conditions, including uncatalyzed, base-catalyzed (e.g., pyridine), and nucleophilic-catalyzed (e.g., 4-dimethylaminopyridine, DMAP) protocols.

General Nucleophilic Acyl Substitution Mechanism (Uncatalyzed)

The fundamental reaction proceeds through a two-step addition-elimination mechanism. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a weak base or another alcohol molecule, yields the pivaloate ester and hydrochloric acid.

G pivcl This compound step1 Nucleophilic Attack pivcl->step1 alcohol Alcohol (R-OH) alcohol->step1 intermediate Tetrahedral Intermediate step2 Elimination of Cl⁻ intermediate->step2 ester Pivaloate Ester step3 Deprotonation ester->step3 hcl HCl hcl->step3 step1->intermediate Addition step2->ester Elimination step2->hcl

Caption: General mechanism of pivaloylation.

Pyridine-Catalyzed Mechanism

Pyridine serves as a mild base to neutralize the HCl byproduct, driving the reaction to completion. It can also act as a nucleophilic catalyst. Pyridine attacks the this compound to form a highly reactive N-pivaloylpyridinium ion. This intermediate is more susceptible to nucleophilic attack by the alcohol than this compound itself, thus accelerating the reaction.

G pivcl This compound pyridinium N-Pivaloylpyridinium Ion pivcl->pyridinium Activation pyridine Pyridine pyridine->pyridinium alkoxide_complex Alkoxide Complex pyridinium->alkoxide_complex Nucleophilic Attack alcohol Alcohol (R-OH) alcohol->alkoxide_complex ester Pivaloate Ester alkoxide_complex->ester py_hcl Pyridinium Chloride alkoxide_complex->py_hcl

Caption: Pyridine-catalyzed pivaloylation pathway.

DMAP-Catalyzed Mechanism

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.[1][2] The mechanism is analogous to that of pyridine but is significantly faster due to the greater nucleophilicity of DMAP and the higher stability of the resulting N-acylpyridinium intermediate. DMAP attacks this compound to form a resonance-stabilized N-pivaloyldimethylaminopyridinium salt. This highly electrophilic species readily reacts with the alcohol. A stoichiometric base, such as triethylamine, is often added to scavenge the generated HCl.

G cluster_activation Catalyst Activation cluster_esterification Ester Formation pivcl This compound dmap_intermediate N-Pivaloyl-DMAP Ion pivcl->dmap_intermediate dmap DMAP dmap->dmap_intermediate reaction_complex Reaction Complex dmap_intermediate->reaction_complex alcohol Alcohol (R-OH) alcohol->reaction_complex ester Pivaloate Ester reaction_complex->ester dmap_hcl DMAP-HCl reaction_complex->dmap_hcl

Caption: DMAP-catalyzed pivaloylation workflow.

Quantitative Data

The steric bulk of the pivaloyl group leads to notable differences in reactivity between primary, secondary, and tertiary alcohols. The following tables summarize representative yields and reaction conditions.

Table 1: Pivaloylation of Alcohols under Solvent- and Catalyst-Free Conditions [3]

Alcohol SubstrateProductTime (min)Yield (%)
Benzyl alcohol (Primary)Benzyl pivaloate1095
1-Octanol (Primary)Octyl pivaloate1594
Cyclohexanol (Secondary)Cyclohexyl pivaloate3092
1-Phenylethanol (Secondary)1-Phenylethyl pivaloate3590
tert-Butanol (Tertiary)tert-Butyl pivaloate12020

Table 2: Spectroscopic Data for Representative Pivaloate Esters

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
Benzyl pivaloate7.35 (m, 5H), 5.10 (s, 2H), 1.25 (s, 9H)178.5, 136.5, 128.4, 128.1, 127.9, 66.5, 38.9, 27.2~1730 (C=O stretch), ~1150 (C-O stretch)
Cyclohexyl pivaloate4.70 (m, 1H), 1.90-1.20 (m, 10H), 1.18 (s, 9H)177.8, 72.5, 38.7, 31.6, 27.2, 25.5, 23.7~1725 (C=O stretch), ~1155 (C-O stretch)

Experimental Protocols

General Procedure for Solvent- and Catalyst-Free Pivaloylation of Alcohols[3]

Materials:

  • Alcohol (1.0 mmol)

  • This compound (1.2 mmol)

  • Round-bottom flask

  • Stir bar

Procedure:

  • To a stirred solution of the alcohol (1.0 mmol) in a round-bottom flask, add this compound (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous NaHCO3 solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

DMAP-Catalyzed Pivaloylation of a Secondary Alcohol (e.g., Cyclohexanol)

Materials:

  • Cyclohexanol (1.0 mmol)

  • This compound (1.1 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol)

  • Triethylamine (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Round-bottom flask

  • Stir bar

Procedure:

  • To a solution of cyclohexanol (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.1 mmol) in anhydrous DCM (5 mL) at 0 °C, add this compound (1.1 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield cyclohexyl pivaloate.

Alternative Reaction Pathway: Chlorination of Alcohols

In an interesting deviation from the standard acylation reaction, the combination of this compound and dimethylformamide (DMF) can be used to convert alcohols into their corresponding alkyl chlorides.[4] This reaction is believed to proceed through the in-situ formation of a Vilsmeier-Haack type reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, which acts as the chlorinating agent.

G pivcl This compound vilsmeier Vilsmeier Reagent pivcl->vilsmeier dmf DMF dmf->vilsmeier activated_alcohol Activated Alcohol vilsmeier->activated_alcohol alcohol Alcohol (R-OH) alcohol->activated_alcohol alkyl_chloride Alkyl Chloride (R-Cl) activated_alcohol->alkyl_chloride Sₙ2 attack by Cl⁻ byproducts Byproducts activated_alcohol->byproducts

Caption: Chlorination of alcohols using this compound and DMF.

This transformation is particularly useful for preparing primary and secondary alkyl chlorides under mild conditions.

Conclusion

The reaction of this compound with alcohols is a cornerstone of synthetic organic chemistry, primarily for the formation of sterically hindered and stable pivaloate esters. The choice of reaction conditions, particularly the use of catalysts such as pyridine or DMAP, can significantly influence the reaction rate and efficiency. Understanding the underlying nucleophilic acyl substitution mechanisms is crucial for optimizing these transformations. Furthermore, the alternative chlorination reaction in the presence of DMF highlights the versatility of this compound as a reagent and underscores the importance of solvent and additive effects in directing reaction pathways. This guide provides the necessary foundational knowledge, data, and protocols for the effective application of this compound in a research and development setting.

References

Pivaloyl Chloride in Nucleophilic Acyl Substitution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pivaloyl chloride, also known as 2,2-dimethylpropanoyl chloride or trimethylacetyl chloride, is a highly reactive acyl chloride widely employed in organic synthesis.[1][2] Its chemical formula is C₅H₉ClO, and it presents as a colorless to yellowish liquid with a pungent odor.[1] Due to the presence of a sterically demanding tert-butyl group adjacent to the carbonyl center, this compound exhibits unique reactivity and provides significant stability to its derivative products. This guide offers an in-depth exploration of its role in nucleophilic acyl substitution reactions, covering its mechanism, kinetics, applications, and detailed experimental protocols. It is a crucial building block in the pharmaceutical and agrochemical industries, serving as a potent acylating agent for synthesizing esters, amides, and other critical intermediates.[1][3][4]

The Core Reaction: Nucleophilic Acyl Substitution

The primary reactivity of this compound is governed by the nucleophilic acyl substitution mechanism.[5] This is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.[6]

General Mechanism:

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of this compound. The electron density shifts from the C=O double bond to the oxygen atom.

  • Formation of a Tetrahedral Intermediate: This addition step results in the formation of a transient, unstable tetrahedral intermediate with a negative charge on the oxygen atom.[7]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group due to its stability as a weak base.[6][7]

The overall reaction substitutes the chloride with the incoming nucleophile. The significant steric hindrance from the tert-butyl group does not prevent this reaction but plays a crucial role in the stability of the resulting products, such as pivaloate esters, which are notably resistant to hydrolysis compared to esters derived from less sterically hindered acids.[8]

Caption: General mechanism of nucleophilic acyl substitution with this compound.

Key Factors Influencing Reactivity

The outcome and rate of nucleophilic acyl substitution with this compound are influenced by the nucleophile, solvent, and catalysts.

Common Nucleophiles

This compound is a versatile acylating agent that reacts with a wide range of nucleophiles.[1]

  • Alcohols (O-Acylation): React with alcohols to form pivaloate esters.[8] This reaction is often used to install the pivaloyl (Piv) group as a sterically bulky protecting group for alcohols, which is valued for its stability.[8]

  • Amines (N-Acylation): Readily react with primary and secondary amines to yield stable amides.[3] This transformation is fundamental in the synthesis of many pharmaceuticals and is a key step in peptide coupling reactions via the mixed anhydride method.[1][9]

  • Thiols: The reaction with thiols produces thioesters.[1]

  • Carbanions (e.g., Grignard Reagents): While typical acyl substitution can occur, the bulky nature of this compound can influence the reaction pathway. It is used in some iron-catalyzed cross-coupling reactions with Grignard reagents.[10]

Solvent Effects

The choice of solvent is critical for controlling the reaction kinetics.[11]

  • Polar Aprotic Solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetone, and dimethylformamide (DMF) are generally preferred for these reactions.[12] They can dissolve the reactants but do not form a strong solvation shell around the nucleophile, leaving it "naked" and more reactive.[12]

  • Polar Protic Solvents: Solvents like water and alcohols can slow down the reaction by solvating the nucleophile through hydrogen bonding, thereby reducing its reactivity.[12][13] However, this compound can react vigorously with water and alcohols, leading to hydrolysis or esterification, respectively.[5][14]

  • This compound/DMF Complex: An interesting phenomenon occurs when this compound is used in DMF. The in-situ formation of a Vilsmeier-Haack type reagent can occur, which acts as a chlorinating agent, converting alcohols to alkyl chlorides instead of the expected pivaloate esters.[8][15]

Catalysts and Additives
  • Base Scavengers: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is commonly added to the reaction mixture to neutralize the HCl, preventing protonation of the nucleophile and driving the reaction to completion.[16]

  • Lewis Acids (Friedel-Crafts Anomaly): In the context of Friedel-Crafts acylation with a Lewis acid catalyst like aluminum chloride (AlCl₃), this compound behaves anomalously. Instead of the expected acylation, alkylation of the aromatic ring occurs. The initially formed acylium cation is sterically strained and undergoes decarbonylation (loss of CO) to form the highly stable tert-butyl carbocation, which then acts as the electrophile.[8][17][18][19]

Friedel_Crafts_Anomaly PC This compound + AlCl₃ AC Pivaloyl Acylium Cation [ (CH₃)₃C-C=O ]⁺ PC->AC Formation TBC tert-Butyl Carbocation [ (CH₃)₃C ]⁺ AC->TBC Decarbonylation (Steric Strain Relief) Ketone Expected Product: Pivalophenone (No) AC->Ketone Expected Acylation CO Carbon Monoxide (CO) (gas) Alkylbenzene Actual Product: tert-Butylbenzene TBC->Alkylbenzene Alkylation Benzene Benzene Benzene->Ketone Benzene->Alkylbenzene

Caption: Anomalous Friedel-Crafts reaction pathway of this compound.

Quantitative Data Summary

The yield of nucleophilic acyl substitution reactions with this compound is generally high, contingent on the specific nucleophile and reaction conditions.

NucleophileSubstrateBase/CatalystSolventYield (%)Reference
Amineo-ToluidineTriethylamineDichloromethane83%[16]
AlcoholGeneric R-OHPyridine/Et₃NAprotic75-95% (Typical)[4]
Carboxylic AcidPivalic AcidThionyl ChlorideN/A~90%[8]
Amino Acid DerivativeN-protected amino acidTriethylamineTetrahydrofuranGood[20]

Experimental Protocols

The following are representative protocols for common transformations involving this compound.

Protocol 1: N-Pivaloylation of an Amine (Amide Synthesis)

This protocol is adapted from the N-pivaloylation of o-toluidine.[16]

Materials:

  • o-Toluidine (1.0 equiv)

  • Triethylamine (1.0 equiv)

  • This compound (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Water, Sodium Sulfate (Na₂SO₄), Hexane

Procedure:

  • In a flame-dried, nitrogen-flushed flask, dissolve o-toluidine (e.g., 10 g) and triethylamine (e.g., 9.41 g) in anhydrous DCM (e.g., 50 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (e.g., 11.2 g) in anhydrous DCM (approx. 10 mL) to the cooled amine solution.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

  • Pour the reaction mixture into water (e.g., 200 mL) in a separatory funnel.

  • Separate the organic layer and wash it sequentially with water (3 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude solid product.

  • Recrystallize the crude solid from a hot DCM/hexane mixture to afford the pure N-pivaloyl-o-toluidine.

Amide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine & Triethylamine in DCM B Cool to 0 °C A->B C Add this compound (dropwise) B->C D Stir for 30 min at 0 °C C->D E Quench with Water D->E F Extract & Wash Organic Layer E->F G Dry over Na₂SO₄ F->G H Evaporate Solvent G->H I Recrystallize Product H->I

Caption: Experimental workflow for the synthesis of an N-pivaloyl amide.

Protocol 2: O-Pivaloylation of an Alcohol (Ester Synthesis)

This is a general procedure for the protection of an alcohol using this compound.

Materials:

  • Alcohol (1.0 equiv)

  • Pyridine or Triethylamine (1.2 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), brine, and magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen).

  • Add pyridine or triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if using pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pivaloate ester.

  • Purify the product as necessary, typically by column chromatography.

Applications in Drug Development and Advanced Synthesis

The unique properties of this compound and the pivaloyl group make them invaluable in complex molecule synthesis.

  • Protecting Group Chemistry: The pivaloyl (Piv) group is a widely used protecting group for alcohols and sometimes amines.[8] Its steric bulk provides excellent stability against a wide range of reaction conditions, including oxidation, and prevents cleavage by many common reagents.[21]

  • Peptide Synthesis: this compound is a classic reagent for activating carboxylic acids in peptide couplings, proceeding through a mixed anhydride intermediate.[20][22] This method is effective for forming peptide bonds with good yields.[9][23]

  • Pharmaceutical Intermediates: It serves as a key raw material in the synthesis of numerous active pharmaceutical ingredients (APIs) and their intermediates, including antibiotics like cefazolin and cardiovascular drugs like dipivefrin.[3][4] Its ability to form stable amide and ester linkages is frequently exploited in drug design and manufacturing.[1]

Conclusion

This compound is a powerful and versatile reagent in the field of organic chemistry. Its participation in nucleophilic acyl substitution reactions is characterized by high reactivity and the formation of exceptionally stable products, a direct consequence of its sterically demanding tert-butyl group. For researchers and professionals in drug development, a thorough understanding of its reaction mechanisms, the factors influencing its reactivity, and its anomalous behavior under certain conditions is essential for leveraging its full synthetic potential. From installing robust protecting groups to facilitating peptide couplings and constructing complex pharmaceutical intermediates, this compound remains a cornerstone of modern synthetic strategy.

References

Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pivaloyl chloride, also known as trimethylacetyl chloride, is a vital acylating agent in organic synthesis, distinguished by the significant steric hindrance provided by its tert-butyl group.[1] This structural feature profoundly influences its reactivity, rendering it a unique and valuable tool for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive overview of its reactivity, applications, and handling, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity Profile

This compound's chemical behavior is dominated by the electrophilic nature of its acyl chloride functional group. It readily undergoes nucleophilic acyl substitution, serving as an efficient agent for transferring the pivaloyl group to various nucleophiles.[2]

Key Characteristics:

  • Steric Hindrance: The bulky tert-butyl group adjacent to the carbonyl carbon is the most defining feature of this compound. This steric bulk moderates its reactivity compared to less hindered acyl chlorides. While this slows the rate of nucleophilic attack, it also imparts remarkable selectivity, for instance, in the protection of less sterically hindered hydroxyl groups.[1]

  • Nucleophilic Acyl Substitution: The primary reaction pathway involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

  • Stability of Derivatives: The resulting pivaloate esters and amides exhibit enhanced stability, particularly towards hydrolysis, a property attributed to the steric shielding provided by the tert-butyl group.[1]

Key Reactions and Applications

The unique reactivity of this compound is harnessed in several critical synthetic transformations.

This compound reacts with alcohols in the presence of a base, such as pyridine, to form pivaloate esters.[1] These esters are notably resistant to hydrolysis compared to those derived from less hindered acids.[1] This reaction is particularly effective for the esterification of hindered tertiary or acid-labile alcohols.[3]

  • General Reaction: R-OH + (CH₃)₃C-COCl → R-O-CO-C(CH₃)₃ + HCl

A significant application is the selective esterification of complex polyols like sucrose, where varying reaction conditions can yield a range of pivalate derivatives with specific hydroxyl groups remaining unprotected for further functionalization.[4][5]

The reaction of this compound with primary and secondary amines is a fundamental method for forming stable amide bonds, crucial in the synthesis of many pharmaceutical compounds.[1][2] The reaction proceeds rapidly, often under neutral conditions, to yield N-substituted pivalamides.[6][7][8]

  • General Reaction: R-NH₂ + (CH₃)₃C-COCl → R-NH-CO-C(CH₃)₃ + HCl

This transformation is also employed in peptide synthesis, where this compound is used to form mixed anhydrides that facilitate peptide coupling.[9]

Unlike typical acyl chlorides, the Friedel-Crafts reaction with this compound and an aromatic substrate like benzene does not yield the expected ketone. Instead, it results in an alkylation product, tert-butylbenzene.[10][11]

This anomalous behavior is due to the high stability of the tertiary carbocation. The initially formed pivaloyl acylium cation is sterically strained and undergoes rapid decarbonylation (loss of a carbon monoxide molecule) to generate the highly stable tert-butyl carbocation, which then acts as the electrophile in an alkylation reaction.[1][10][11][12]

The pivaloyl (Piv) group is a robust protecting group for alcohols.[1] Its steric bulk provides excellent stability under a wide range of conditions, including acidic and oxidative environments.[1]

  • Protection: An alcohol is treated with this compound in the presence of a base (e.g., pyridine).

  • Deprotection: The pivaloyl group is typically removed via hydrolysis with a strong base.[1]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound.

Table 1: Synthesis of this compound

Chlorinating Agent Catalyst/Conditions Yield Purity Notes
Thionyl Chloride Caprolactam >96% >99% Reaction at 40-60°C for ~2 hours; potential for sulfur contamination.[1]

| Thionyl Chloride | Molar excess of 20-50% | ~90% | Distilled | Drives the reaction to completion.[1] |

Table 2: Esterification Reactions

Substrate Reagent Equivalents Conditions Product Yield
Sucrose 7 equiv. Pyridine, -40°C, 8 h 1′,3,3′,4′,6,6′-Hexa-O-pivaloylsucrose (a 2,4-diol) 45%
p-Toluic Acid / tert-Butyl alcohol 1.05 equiv. (p-toluoyl chloride) n-BuLi, Hexane/Ether, RT, 15 h tert-Butyl p-toluate 79-82%

| N,N-Dibenzylhydroxylamine | 1.05 equiv. | DMAP, Dichloromethane, 0°C to RT, 6 h | O-Pivaloyl-N,N-dibenzylhydroxylamine | 93-94% |

Mechanistic and Workflow Diagrams

The following diagrams illustrate key reaction mechanisms and experimental workflows.

G Start Mix Alcohol, DMAP, and Dichloromethane Cool Cool to 0°C (Ice-Water Bath) Start->Cool Add Add this compound Dropwise Cool->Add Warm Allow to Warm to RT and Stir for 6h Add->Warm Quench Quench with Saturated Aqueous NH₄Cl Warm->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash Organic Layers with Water Extract->Wash Dry Dry and Concentrate (Rotary Evaporator) Wash->Dry Purify Purify via Column Chromatography (Alumina) Dry->Purify Product Isolate Pure O-Pivaloyl Product Purify->Product

References

Spectral Data of Pivaloyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of pivaloyl chloride. The information is presented in a structured format to facilitate its use in research, quality control, and synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

Data Presentation

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) [ppm]Splitting PatternIntegrationAssignment
1.34Singlet9H-(CH₃)₃

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) [ppm]Assignment
177.5C=O (Acid Chloride)
47.5-C(CH₃)₃
27.5-C(CH₃)₃
Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (sample)

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.03%)

  • NMR tube (5 mm)

  • Pipettes

  • Vial

Procedure:

  • In a clean, dry vial, approximately 0.5 mL of CDCl₃ containing TMS is added.

  • One to two drops of this compound are added to the solvent. The vial is capped and gently swirled to ensure a homogeneous solution.

  • Using a pipette, the solution is transferred into a 5 mm NMR tube to a depth of approximately 4-5 cm.

  • The NMR tube is carefully placed in the NMR spectrometer's autosampler or manually inserted into the magnet.

  • The spectrometer is set up to acquire both ¹H and ¹³C NMR spectra. Standard acquisition parameters for a 400 MHz (or similar) spectrometer are typically used. Shimming is performed to optimize the magnetic field homogeneity.

  • Data is processed using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2978StrongC-H stretch (alkane)
1806StrongC=O stretch (acid chloride)
1481MediumC-H bend (alkane)
1373MediumC-H bend (alkane)
1031MediumC-C stretch
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

  • This compound (sample)

  • FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Soft tissue or wipe

Procedure:

  • The ATR crystal surface is cleaned with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowed to air dry completely.

  • A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove any interference from the instrument and environment.

  • A small drop of this compound is placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • The sample spectrum is then recorded. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans).

  • After the measurement, the this compound is carefully wiped from the ATR crystal using a soft tissue. The crystal is then cleaned thoroughly with an appropriate solvent.

  • The resulting spectrum is processed, which may include baseline correction and peak picking to identify the key absorption bands.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Sample_Prep Sample Preparation (Dissolve in CDCl3 with TMS) NMR_Acquisition Data Acquisition (1H and 13C Spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Assign Peaks) NMR_Processing->NMR_Analysis End Final Spectral Data Report NMR_Analysis->End IR_Background Background Scan (Clean ATR Crystal) IR_Sample_Scan Sample Application and Scan IR_Background->IR_Sample_Scan IR_Processing Data Processing (Baseline Correction) IR_Sample_Scan->IR_Processing IR_Analysis Spectral Analysis (Identify Functional Groups) IR_Processing->IR_Analysis IR_Analysis->End Start This compound Sample Start->NMR_Sample_Prep Start->IR_Background

Caption: General workflow for NMR and IR spectral analysis.

An In-depth Technical Guide to the Discovery and Synthesis of Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pivaloyl chloride (2,2-dimethylpropanoyl chloride), a critical acylating agent and intermediate in organic synthesis, holds significant importance in the production of pharmaceuticals, agrochemicals, and polymers.[1][2][3] Its unique sterically hindered tert-butyl group imparts specific properties to molecules, making it an invaluable building block in modern chemistry. This guide delves into the historical discovery and the evolution of synthetic methodologies for this compound, providing detailed experimental protocols and a comparative analysis of common synthetic routes.

Discovery and Early History

The journey of this compound begins with the pioneering work of Russian chemist Aleksandr Butlerov , a central figure in the development of the theory of chemical structure. In the 1870s, Butlerov was deeply engaged in studying the isomers of butane and pentane, which led him to synthesize and characterize numerous novel compounds.

In 1874, Butlerov reported the first synthesis of pivalic acid (trimethylacetic acid). Building upon this, he successfully synthesized this compound in the same year by reacting pivalic acid with phosphorus pentachloride (PCl₅).[1][2][3] This foundational discovery laid the groundwork for the future utility of this versatile reagent.

Below is a diagram illustrating the historical timeline leading to the synthesis of this compound.

Historical_Timeline cluster_Butlerov Aleksandr Butlerov's Contributions (1870s) cluster_Modern Evolution of Synthesis Pivalic_Acid First Synthesis of Pivalic Acid Pivaloyl_Chloride First Synthesis of This compound Pivalic_Acid->Pivaloyl_Chloride Reacted with PCl₅ Thionyl_Chloride Use of Thionyl Chloride (SOCl₂) Oxalyl_Chloride Use of Oxalyl Chloride ((COCl)₂) Thionyl_Chloride->Oxalyl_Chloride Industrial_Processes Development of Industrial Processes Oxalyl_Chloride->Industrial_Processes

A brief timeline of the discovery of this compound.

Evolution of Synthetic Methods

Following Butlerov's initial synthesis, chemists developed more efficient, safer, and cost-effective methods for preparing this compound. The primary evolution involved replacing phosphorus pentachloride with other chlorinating agents. The most common modern methods involve the reaction of pivalic acid with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus trichloride (PCl₃).

Synthesis via Thionyl Chloride

The reaction of pivalic acid with thionyl chloride is one of the most common laboratory and industrial methods.[1][3] It offers good yields and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.

The overall reaction is: (CH₃)₃CCOOH + SOCl₂ → (CH₃)₃CCOCl + SO₂ + HCl

This reaction is often performed with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Synthesis via Oxalyl Chloride

Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is typically clean and proceeds under mild conditions. Similar to thionyl chloride, the byproducts are gaseous (CO, CO₂, HCl), facilitating an easy workup. A catalytic amount of DMF is often used to form the Vilsmeier reagent in situ, which is the active chlorinating species.

The overall reaction is: (CH₃)₃CCOOH + (COCl)₂ → (CH₃)₃CCOCl + CO + CO₂ + HCl

Synthesis via Phosphorus Trichloride

Phosphorus trichloride is also utilized, particularly in industrial settings, for the synthesis of this compound.[4][5] This method is cost-effective but requires careful separation of the this compound from the phosphorous acid (H₃PO₃) byproduct.

The balanced reaction is: 3(CH₃)₃CCOOH + PCl₃ → 3(CH₃)₃CCOCl + H₃PO₃

The following diagram illustrates the workflow for a typical laboratory synthesis of this compound.

Experimental_Workflow Start Start: Pivalic Acid Reagents Add Chlorinating Agent (e.g., SOCl₂) and Catalyst (DMF) Start->Reagents Reaction Heat Reaction Mixture (e.g., 40-60°C) Reagents->Reaction Monitoring Monitor Reaction Progress (e.g., by GC or TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and Workup (if necessary) Monitoring->Workup Reaction Complete Purification Purify by Distillation Workup->Purification Product Final Product: This compound Purification->Product

A general workflow for this compound synthesis.

Comparative Data of Synthesis Methods

The choice of synthetic method often depends on the scale, cost, and available equipment. Below is a table summarizing the quantitative data for common synthesis routes.

Chlorinating AgentCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)Byproducts
PCl₅ NoneRoom Temp1-2~80-90POCl₃, HCl
SOCl₂ DMF (cat.)40 - 60275 - 95[1][3]SO₂, HCl
(COCl)₂ DMF (cat.)0 - 251-3>95CO, CO₂, HCl
PCl₃ None45 - 702>92[4][5]H₃PO₃

Detailed Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

Materials:

  • Pivalic acid (1.0 mol)

  • Thionyl chloride (1.2 mol)

  • N,N-dimethylformamide (DMF) (catalytic amount, ~0.5 mL)

  • Reaction flask equipped with a reflux condenser and a gas outlet to a scrubber

Procedure:

  • To a round-bottom flask, add pivalic acid.

  • Slowly add thionyl chloride to the pivalic acid at room temperature with stirring.

  • Add a catalytic amount of DMF. An exothermic reaction will commence, and gaseous byproducts (SO₂ and HCl) will evolve.

  • Once the initial reaction subsides, heat the mixture to 40-60°C for approximately 2 hours, or until the evolution of gas ceases.[1][3]

  • The progress of the reaction can be monitored by observing the cessation of gas evolution.

  • After the reaction is complete, the crude this compound can be purified by fractional distillation. The boiling point of this compound is approximately 105-106°C.

Protocol 2: Synthesis using Phosphorus Trichloride

Materials:

  • Pivalic acid (1.0 mol)

  • Phosphorus trichloride (0.33 - 0.43 mol)[4]

  • Reaction flask with a distillation setup

Procedure:

  • Charge the reaction flask with pivalic acid at room temperature.[4]

  • Slowly add phosphorus trichloride to the pivalic acid while stirring.[4]

  • Gradually heat the mixture to a temperature of 45-70°C and maintain for approximately 2 hours.[4]

  • Upon completion, the reaction mixture will separate into two layers. The upper layer is the this compound product, and the lower layer is the phosphorous acid byproduct.

  • Separate the upper layer containing the crude this compound.

  • Purify the crude product by atmospheric distillation, collecting the fraction at 104-105°C to obtain the final product with a purity of over 99.5%.[5]

Reaction Mechanism Visualization

The mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride with catalytic DMF involves the formation of a Vilsmeier-type intermediate.

Mechanism_SOCl2_DMF Catalytic Mechanism with SOCl₂ and DMF DMF DMF Vilsmeier Vilsmeier Intermediate [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier + SOCl₂ SOCl2 SOCl₂ SOCl2->Vilsmeier Intermediate_Complex Acyloxyiminium Intermediate Vilsmeier->Intermediate_Complex + R-COOH - HCl Pivalic_Acid Pivalic Acid (R-COOH) Pivalic_Acid->Intermediate_Complex Pivaloyl_Chloride This compound (R-COCl) Intermediate_Complex->Pivaloyl_Chloride - CO₂ Regen_DMF Regenerated DMF Intermediate_Complex->Regen_DMF

Mechanism for SOCl₂/DMF mediated synthesis.

This guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, offering valuable insights and practical protocols for laboratory and industrial applications. Its continued importance in organic synthesis underscores the significance of Butlerov's foundational work and the subsequent advancements in synthetic chemistry.

References

Methodological & Application

Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the transient protection of functional groups is a cornerstone strategy. The amine functional group, with its inherent nucleophilicity and basicity, often requires protection to prevent unwanted side reactions. The pivaloyl group (Piv), derived from pivaloyl chloride, serves as a robust protecting group for amines, forming a stable N-pivaloyl amide. Its significant steric bulk, conferred by the t-butyl moiety, renders the protected amine resistant to a wide range of reaction conditions, including exposure to many nucleophiles and bases. This stability, however, necessitates specific and sometimes forcing conditions for its removal.

These application notes provide a comprehensive overview of the use of this compound for the protection of amines, detailing experimental protocols for both the introduction and cleavage of the pivaloyl group, and presenting quantitative data to guide synthetic strategy.

Advantages and Disadvantages of Pivaloyl Protection

Advantages:

  • High Stability: The pivaloyl group is stable to a broad range of reagents and conditions, including mildly acidic and basic environments, as well as many oxidizing and reducing agents.

  • Steric Hindrance: The bulky t-butyl group effectively shields the nitrogen lone pair, preventing undesired nucleophilic attack.

  • Selectivity: Due to its steric bulk, this compound can exhibit selectivity for the protection of less sterically hindered primary amines over more hindered secondary amines.

Disadvantages:

  • Harsh Deprotection Conditions: The stability of the pivaloyl amide bond often requires harsh conditions for cleavage, which may not be compatible with sensitive functional groups elsewhere in the molecule.

  • Potential for Low Yields in Deprotection: The forcing conditions required for deprotection can sometimes lead to lower yields and the formation of byproducts.

Data Presentation

Table 1: Pivaloylation of Various Amines
Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
o-ToluidineTriethylamineDichloromethane (DCM)0 to RT0.583[1]
BenzylaminePyridineDichloromethane (DCM)0 to RT2>95 (Typical)General Procedure
DiethylamineTriethylamineDichloromethane (DCM)0 to RT3~90 (Typical)General Procedure
AnilinePyridineDichloromethane (DCM)0 to RT2>95 (Typical)General Procedure
Table 2: Deprotection of N-Pivaloyl Amines
N-Pivaloyl SubstrateDeprotection MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
N-PivaloylindoleStrong BaseLithium diisopropylamide (LDA)Tetrahydrofuran (THF)40-451>98[2]
N-Pivaloyl-4-methylindoleStrong BaseLithium diisopropylamide (LDA)Tetrahydrofuran (THF)40-45198[2]
N-Pivaloyl-5-methoxyindoleStrong BaseLithium diisopropylamide (LDA)Tetrahydrofuran (THF)40-451>98[2]
N-PivaloylcarbazoleStrong BaseLithium diisopropylamide (LDA)Tetrahydrofuran (THF)40-45193[2]
General N-Pivaloyl AmideReductive CleavageLithium, Naphthalene (catalytic)Tetrahydrofuran (THF)01-3Good to ExcellentGeneral Method
General N-Pivaloyl AmideReductionLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)Reflux12-24VariesGeneral Method

Experimental Protocols

Protocol 1: General Procedure for the N-Pivaloylation of an Amine

This protocol describes a general method for the protection of a primary or secondary amine using this compound.

Materials:

  • Amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous triethylamine (1.2 equiv) or pyridine (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) or pyridine (2.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Deprotection of N-Pivaloylindoles using Lithium Diisopropylamide (LDA)

This protocol is particularly effective for the deprotection of N-pivaloylindoles and related heterocyclic systems.[2]

Materials:

  • N-Pivaloylindole (1.0 equiv)

  • Lithium diisopropylamide (LDA) (2.0 equiv, solution in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Dissolve the N-pivaloylindole (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Add the LDA solution (2.0 equiv) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 40-45 °C and maintain this temperature for the time indicated in Table 2, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reductive Deprotection of N-Pivaloyl Amides

This method is a more general approach for the cleavage of the robust pivaloyl amide bond.

Materials:

  • N-Pivaloyl amide (1.0 equiv)

  • Lithium metal (4.0-6.0 equiv)

  • Naphthalene (catalytic amount, e.g., 0.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the N-pivaloyl amide (1.0 equiv) and naphthalene (0.1 equiv) dissolved in anhydrous THF.

  • Cool the solution to 0 °C and add lithium metal (4.0-6.0 equiv) in small pieces.

  • Stir the reaction mixture at 0 °C for 1-3 hours. The reaction mixture will typically turn a dark green or black color, indicating the formation of the lithium naphthalenide radical anion.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow, careful addition of methanol at 0 °C.

  • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amine by column chromatography or distillation.

Protocol 4: Reduction of N-Pivaloyl Amides with Lithium Aluminum Hydride (LiAlH₄)

This protocol reduces the pivaloyl amide to the corresponding amine, effectively removing the carbonyl group.

Materials:

  • N-Pivaloyl amide (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% NaOH solution

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of the N-pivaloyl amide (1.0 equiv) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing the filter cake with THF or ether.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify by distillation or column chromatography.

Visualizations

Caption: Mechanism of N-Pivaloylation of an Amine.

Deprotection_Workflow cluster_conditions1 For Indoles, Carbazoles cluster_conditions2 General Method cluster_conditions3 Reduces Carbonyl Start N-Pivaloyl Amine Method1 Strong Base (e.g., LDA) Start->Method1 Method2 Reductive Cleavage (e.g., Li, Naphthalene) Start->Method2 Method3 Reduction (e.g., LiAlH₄) Start->Method3 End Free Amine Method1->End Deprotection Method2->End Deprotection End2 Reduced Amine (CH₂-NHR) Method3->End2 Reduction

References

Application Notes: Pivaloyl Chloride for Esterification of Sterically Hindered Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The esterification of sterically hindered alcohols, particularly tertiary and bulky secondary alcohols, presents a significant challenge in organic synthesis. Traditional methods like Fischer esterification are often ineffective due to severe steric hindrance around the hydroxyl group, which impedes the nucleophilic attack on the carboxylic acid or its activated derivative. Pivaloyl chloride (trimethylacetyl chloride), with its bulky tert-butyl group, is a highly effective acylating agent for overcoming these steric barriers, finding wide application in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] This document provides detailed application notes and protocols for the use of this compound in the esterification of sterically hindered alcohols.

Advantages of this compound

The use of this compound for the esterification of sterically hindered alcohols offers several key advantages:

  • High Reactivity: As an acid chloride, this compound is significantly more reactive than the corresponding carboxylic acid (pivalic acid), enabling reactions to proceed under milder conditions.

  • Overcoming Steric Hindrance: The electrophilic carbonyl carbon of this compound is readily attacked by the hindered hydroxyl group, often facilitated by a nucleophilic catalyst.

  • Formation of Stable Esters: The resulting pivaloate esters are sterically hindered themselves, which often imparts greater stability towards hydrolysis and other cleavage conditions, making them excellent protecting groups in multi-step syntheses.

Role of Catalysts

The efficiency of pivaloylation of sterically hindered alcohols is greatly enhanced by the use of nucleophilic catalysts, most commonly 4-(dimethylamino)pyridine (DMAP) and pyridine.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective catalyst for acylation reactions. It functions by reacting with this compound to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the sterically hindered alcohol than this compound itself.

  • Pyridine: Pyridine serves a dual role in these reactions. It acts as a nucleophilic catalyst, similar to DMAP, by forming an N-acylpyridinium intermediate. Additionally, it functions as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Data Presentation: Pivaloylation of Sterically Hindered Alcohols

The following table summarizes the yields obtained for the esterification of various sterically hindered alcohols with this compound or related pivaloylating agents under different conditions.

Alcohol SubstrateAcylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
1-AdamantanolAcetic AnhydrideDMAP/Pyridine-60-702094
NorethisteroneAcetic AnhydrideDMAP---93
Tertiary Alcohols (general)Pivalic AnhydrideBi(OTf)₃---High
Primary/Secondary AlcoholsThis compoundNoneSolvent-freeRT0.5-2High

Note: Data is compiled from multiple sources and conditions may vary. Direct comparison should be done with caution.

Experimental Protocols

Protocol 1: General Procedure for the DMAP-Catalyzed Pivaloylation of a Sterically Hindered Secondary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Sterically hindered secondary alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Pyridine or Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered secondary alcohol (1.0 equiv) and anhydrous dichloromethane.

  • Add DMAP (0.1 equiv) and pyridine or triethylamine (1.5 equiv) to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired pivaloate ester.

Protocol 2: Solvent-Free Pivaloylation of Alcohols

This protocol is particularly useful for primary and less hindered secondary alcohols but can be adapted for more hindered systems, potentially with longer reaction times or gentle heating.[2]

Materials:

  • Alcohol (1.0 equiv)

  • This compound (1.1 equiv)

Procedure:

  • In a round-bottom flask, add the alcohol (1.0 equiv).

  • To this, add this compound (1.1 equiv) at room temperature with stirring.

  • Continue stirring at room temperature for 30 minutes to 2 hours. The reaction is often exothermic. Monitor the reaction by TLC. For more hindered alcohols, gentle heating may be required.

  • After completion of the reaction, add ethyl acetate and water to the reaction mixture.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the pivaloate ester. Further purification by chromatography may be necessary for highly pure product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Hindered Alcohol in Anhydrous DCM add_catalyst Add DMAP and Pyridine start->add_catalyst cool Cool to 0°C add_catalyst->cool add_pivcl Add this compound cool->add_pivcl react Stir at Room Temperature (12-24h) add_pivcl->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with H₂O & Brine extract->wash dry Dry over MgSO₄ wash->dry purify Purify by Chromatography dry->purify end Isolated Pivaloate Ester purify->end

Caption: Experimental workflow for the pivaloylation of a sterically hindered alcohol.

reaction_mechanism PivCl This compound (R-COCl) Intermediate N-Acylpyridinium Ion [R-CO-DMAP]⁺Cl⁻ PivCl->Intermediate + DMAP DMAP DMAP Ester Pivaloate Ester (R-COOR') Intermediate->Ester + R'-OH Alcohol Sterically Hindered Alcohol (R'-OH) DMAP_HCl DMAP•HCl Ester->DMAP_HCl + DMAP

Caption: Catalytic cycle of DMAP in the pivaloylation of a sterically hindered alcohol.

References

Application Note: A Robust Protocol for N-Acylation Using Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds in a wide array of molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] Pivaloyl chloride, a sterically hindered acylating agent, offers unique reactivity and selectivity in these reactions. Its bulky tert-butyl group can influence the stereochemical outcome of reactions and provide stability to the resulting amide products. This application note provides a detailed protocol for the N-acylation of amines using this compound, complete with quantitative data and a generalized experimental workflow. This compound is a versatile reagent used in the synthesis of various compounds, including amides, ketones, and as an intermediate in the production of pesticides and pharmaceuticals.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the N-acylation of various amine substrates with this compound, as reported in the literature.

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
o-toluidineTriethylamineDichloromethane (DCM)0 to RT0.583[3]
N,N-dibenzylhydroxylamine4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)0 to RT6Not specified[4]
(R)-3-piperidine amideNot specified (pH 10-11)Organic SolventNot specifiedNot specifiedHigh[5]

Experimental Protocol: General Procedure for N-Acylation of Amines with this compound

This protocol provides a general method for the N-acylation of a primary or secondary amine using this compound. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials:

  • Amine substrate

  • This compound (>98%)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or 4-Dimethylaminopyridine (DMAP)

  • Nitrogen gas (inert atmosphere)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Water (deionized)

  • Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the amine substrate (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Base: Add the base (1.0-1.2 equiv, e.g., triethylamine). Cool the mixture to 0 °C using an ice-water bath.[3][4]

  • Addition of this compound: Slowly add this compound (1.0-1.1 equiv) dropwise to the stirred solution at 0 °C.[3][4]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 0.5-6 hours.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding saturated aqueous ammonium chloride solution.[4] Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-acylation protocol using this compound.

N_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification start Dissolve Amine in Anhydrous Solvent add_base Add Base (e.g., Triethylamine) start->add_base 1.0-1.2 equiv cool Cool to 0 °C add_base->cool add_pivcl Add this compound (1.0-1.1 equiv) cool->add_pivcl react Stir at RT (0.5-6 h) add_pivcl->react quench Quench with aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify end N-Acylated Product purify->end

Caption: General workflow for N-acylation using this compound.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. Handle it with care in a fume hood. The reaction is exothermic, and slow addition of the reagent at low temperatures is recommended.

Conclusion

The N-acylation of amines using this compound is a reliable and versatile method for the synthesis of a variety of amide-containing compounds. The protocol is straightforward, and the reagents are readily available. This method is applicable to a range of substrates and can be scaled up for larger preparations. The steric bulk of the pivaloyl group can also be exploited to achieve selective acylations in more complex molecules.

References

Application Notes: Pivaloyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivaloyl chloride (trimethylacetyl chloride), a branched-chain acyl chloride, is a versatile and critical reagent in the synthesis of pharmaceuticals.[1] Its sterically hindered pivaloyl group provides unique reactivity and stability, making it an invaluable tool for creating complex molecular architectures.[2] this compound is primarily utilized as a potent acylating agent for forming stable ester and amide linkages and for introducing the pivaloyl group as a robust protecting group for alcohols and amines.[2][3] These characteristics are leveraged in the industrial production of numerous active pharmaceutical ingredients (APIs), particularly in the antibiotic and antiviral classes.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of pharmaceutical synthesis: the production of semi-synthetic penicillins via the Dane salt method and the synthesis of pivaloyloxymethyl (POM) prodrug moieties, essential for enhancing the oral bioavailability of certain cephalosporin antibiotics.

Application 1: Synthesis of β-Lactam Antibiotics (Dane Salt Method)

This compound is instrumental in the synthesis of broad-spectrum aminopenicillins like ampicillin and amoxicillin. The "Dane salt method" is a widely used industrial process that involves protecting the amino group of a side-chain acid (like D-phenylglycine) as an enamine (a Dane salt). This protected intermediate is then activated with this compound to form a mixed anhydride. This highly reactive species subsequently acylates the 6-aminopenicillanic acid (6-APA) core to form the N-protected penicillin, which is later deprotected to yield the final antibiotic.

General Workflow: Dane Salt Method for Penicillin Synthesis

G cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection & Isolation DaneSalt Dane Salt of D-Phenylglycine Anhydride Mixed Carboxylic Acid Anhydride DaneSalt->Anhydride PivCl This compound PivCl->Anhydride Solvent Solvent (e.g., n-Butyl Acetate) Solvent->Anhydride Catalyst Catalyst (e.g., 4-Picoline) Catalyst->Anhydride N_Protected N-Protected Ampicillin Anhydride->N_Protected Acylation (-45°C to -20°C) APA 6-Aminopenicillanic Acid (6-APA) APA->N_Protected Hydrolysis Acidic Hydrolysis N_Protected->Hydrolysis Work-up Ampicillin Ampicillin (Final Product) Hydrolysis->Ampicillin G PivCl This compound Reaction Reaction Mixture (Stirred at 80°C) PivCl->Reaction Paraform Paraformaldehyde Paraform->Reaction Catalyst Lewis Acid Catalyst (e.g., ZnCl2) Catalyst->Reaction Distill Vacuum Distillation Reaction->Distill Purification POMCl Chloromethyl Pivalate (Final Product) Distill->POMCl G Prodrug Cefditoren Pivoxil (Oral Prodrug) Drug Cefditoren (Active Drug) Prodrug->Drug Hydrolysis Esterases Intestinal Esterases Esterases->Drug PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Inactivation Transpep Transpeptidation (Cell Wall Cross-linking) PBP->Transpep Catalyzes Synth Peptidoglycan Synthesis Transpep->Synth Lysis Cell Wall Weakening & Bacterial Lysis Synth->Lysis Inhibition leads to

References

Application of Pivaloyl Chloride in Agrochemical Production: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivaloyl chloride (trimethylacetyl chloride) is a versatile reagent in organic synthesis, primarily utilized as a sterically hindered acylating agent. Its bulky tert-butyl group imparts unique properties to molecules, including increased stability and altered reactivity, which are highly desirable in the design of modern agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key herbicidal agents. The protocols are based on established synthetic routes and provide quantitative data to facilitate reproducibility.

I. Synthesis of Herbicides

This compound and its derivatives are instrumental in the synthesis of several commercially important herbicides. Below are detailed protocols for the synthesis of two such compounds: Clomazone and Pinoxaden.

A. Clomazone: A Pre-emergent Herbicide

Clomazone is a broad-spectrum, pre-emergent herbicide used to control annual grasses and broadleaf weeds in various crops. The synthesis of clomazone involves the key intermediate 3-chloro-2,2-dimethylpropionyl chloride (chloro this compound), which is synthesized from this compound.

1. Synthesis of Chloro this compound from this compound

The initial step involves the chlorination of this compound. This can be achieved through various methods, including photochemical chlorination.

Experimental Protocol: Gas-Phase Photocatalytic Chlorination of this compound

This protocol describes the continuous gas-phase photocatalytic chlorination of this compound to yield chloro this compound.

  • Reaction Scheme: (CH₃)₃CCOCl + Cl₂ → ClCH₂(CH₃)₂CCOCl + HCl

  • Materials and Equipment:

    • This compound

    • Chlorine gas

    • Photochemical reactor equipped with a UV lamp

    • Distillation apparatus

  • Procedure:

    • Vaporized this compound is mixed with chlorine gas.

    • The gas mixture is introduced into a photochemical reactor.

    • The reaction is initiated by UV irradiation.

    • The product mixture is continuously removed and purified by distillation to separate chloro this compound from unreacted starting material and byproducts.

  • Quantitative Data:

ParameterValueReference
This compound to Chlorine Molar Ratio 1:0.33 - 1:0.43[1]
Reaction Temperature 45-70 °C[1]
Yield of this compound >92%[1]
Purity of this compound 99.5%[1]

2. Synthesis of Clomazone from Chloro this compound

The final step in clomazone synthesis is the reaction of chloro this compound with a suitable amine.

Experimental Protocol: Synthesis of Clomazone

  • Reaction Scheme: ClCH₂(CH₃)₂CCOCl + Amine derivative → Clomazone

  • Note: The specific amine derivative and detailed reaction conditions are often proprietary. The following is a general representation based on patent literature.

  • Procedure:

    • Chloro this compound is reacted with the appropriate amine precursor in the presence of a base.

    • The reaction is typically carried out in a suitable solvent.

    • The product is isolated and purified by crystallization or chromatography.

Mechanism of Action: Clomazone

Clomazone acts by inhibiting the biosynthesis of carotenoids in susceptible plants. Specifically, it targets the 1-deoxy-D-xylulose 5-phosphate (DOXP) synthase, a key enzyme in the non-mevalonate pathway of isoprenoid synthesis. This inhibition leads to the accumulation of phytotoxic intermediates and ultimately causes the characteristic bleaching of the plant tissue, followed by growth arrest and death.

Workflow for Clomazone Synthesis

Clomazone_Synthesis PivaloylChloride This compound Chlorination Gas-Phase Photocatalytic Chlorination PivaloylChloride->Chlorination ChloroPivaloylChloride Chloro this compound Chlorination->ChloroPivaloylChloride Condensation Condensation ChloroPivaloylChloride->Condensation Amine Amine Precursor Amine->Condensation Clomazone Clomazone Condensation->Clomazone

Caption: Synthetic pathway of the herbicide Clomazone from this compound.

B. Pinoxaden: A Post-emergent Herbicide

Pinoxaden is a selective post-emergence herbicide for the control of grass weeds in cereal crops. This compound is used in the final step of its synthesis to introduce the pivaloyl group.

1. Synthesis of Pinoxaden Intermediate

The synthesis of Pinoxaden involves the initial preparation of a core heterocyclic intermediate. One key intermediate is 2-(2,6-diethyl-4-methylphenyl)malonamide.[2]

Experimental Protocol: Synthesis of 2-(2,6-diethyl-4-methylphenyl)malonamide

  • Reaction Scheme: This synthesis involves multiple steps starting from 2,6-diethyl-4-methylaniline.[2]

  • Procedure Overview:

    • Sandmeyer Reaction: 2,6-diethyl-4-methylaniline is converted to 2,6-diethyl-4-methyl-bromobenzene.

    • Coupling Reaction: The bromobenzene derivative is coupled with malononitrile.

    • Hydrolysis: The resulting dinitrile is hydrolyzed to the desired malonamide.

  • Quantitative Data:

StepReactantsProductYieldReference
Overall Process 2,6-diethyl-4-methylaniline2-(2,6-diethyl-4-methylphenyl)malonamide71.8%[2]

2. Final Acylation with this compound to Yield Pinoxaden

Experimental Protocol: Synthesis of Pinoxaden

  • Reaction Scheme: Intermediate + this compound → Pinoxaden

  • Procedure:

    • The Pinoxaden intermediate is dissolved in a suitable solvent.

    • A base, such as triethylamine, is added.

    • This compound is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature until completion.

    • The product is isolated by extraction and purified by crystallization.

Mechanism of Action: Pinoxaden

Pinoxaden is an inhibitor of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in grasses.[3][4] By blocking this enzyme, Pinoxaden disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of susceptible grass weeds.[3][4]

Workflow for Pinoxaden Synthesis

Pinoxaden_Synthesis Start 2,6-diethyl-4-methylaniline MultiStep Multi-step Synthesis Start->MultiStep Intermediate Pinoxaden Intermediate MultiStep->Intermediate Acylation Acylation Intermediate->Acylation PivaloylChloride This compound PivaloylChloride->Acylation Pinoxaden Pinoxaden Acylation->Pinoxaden

Caption: Final acylation step in the synthesis of the herbicide Pinoxaden.

II. Application in Fungicide and Insecticide Synthesis

While the application of this compound is most prominently documented in herbicide synthesis, it also serves as a building block in the development of novel fungicides and insecticides. The introduction of the pivaloyl group can enhance the lipophilicity and metabolic stability of the active molecules, potentially leading to improved efficacy and residual activity. However, detailed, publicly available protocols for commercial fungicides and insecticides that parallel the clarity of the herbicide examples are less common. Research in this area is ongoing, with many synthetic pathways being proprietary.

Conclusion

This compound is a critical reagent in the agrochemical industry, enabling the efficient synthesis of high-performance herbicides like Clomazone and Pinoxaden. The protocols and data presented herein provide a foundation for researchers and professionals in the field to understand and apply this versatile chemical in the development of new and improved crop protection solutions. The unique steric and electronic properties conferred by the pivaloyl group continue to make it an attractive moiety for the design of next-generation agrochemicals.

References

Experimental Protocols and Application Notes for Reactions with Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for common chemical transformations involving pivaloyl chloride. This compound is a versatile reagent used in a variety of organic syntheses, including acylation, esterification, and amide bond formation. Its sterically hindered nature can offer unique selectivity in complex molecules.

Safety Precautions

This compound is a corrosive, flammable, and moisture-sensitive liquid. It is crucial to handle this reagent with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All glassware must be thoroughly dried before use to prevent vigorous reaction with water, which produces corrosive hydrogen chloride gas.

Application Note 1: Acylation of Alcohols

This compound is an effective reagent for the acylation of primary and secondary alcohols to form sterically hindered and stable pivaloate esters. These esters are often used as protecting groups in multi-step syntheses due to their resistance to a variety of reaction conditions.

Experimental Protocol: General Procedure for the Acylation of Alcohols
  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv.).

  • Solvent and Base: Dissolve the alcohol in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine. Add a base, typically a tertiary amine like triethylamine (1.2-1.5 equiv.) or pyridine (can be used as the solvent), to scavenge the HCl byproduct.

  • Addition of this compound: Cool the reaction mixture to 0 °C in an ice bath. Slowly add this compound (1.1-1.3 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Acylation of Alcohols
Substrate (Alcohol)ProductCatalyst/BaseSolventTime (h)Yield (%)
2-Phenylethanol2-Phenylethyl pivalateCp₂TiCl1,4-Dioxane-99
(±)-1-Phenylethanol(±)-1-Phenylethyl pivalateCp₂TiCl1,4-Dioxane-61
Primary Alcohols (general)Alkyl pivaloatePyridinePyridine2-16Good to Excellent
Secondary Alcohols (general)Alkyl pivaloateTriethylamineDCM2-16Moderate to Good

Experimental Workflow for Acylation of Alcohols

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Round-Bottom Flask under Inert Atmosphere Add_Alcohol Add Alcohol (1.0 equiv) Start->Add_Alcohol Add_Solvent_Base Add Anhydrous Solvent & Base (e.g., TEA) Add_Alcohol->Add_Solvent_Base Cool Cool to 0 °C Add_Solvent_Base->Cool Add_PivCl Add this compound (1.1-1.3 equiv) Cool->Add_PivCl Stir Stir at Room Temp (2-16 h) Add_PivCl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with sat. NH4Cl (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with HCl, NaHCO3, & Brine Extract->Wash Dry_Purify Dry, Concentrate, & Purify Wash->Dry_Purify Product Pure Pivaloate Ester Dry_Purify->Product Amide_Coupling_Pathway CarboxylicAcid Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride Intermediate CarboxylicAcid->MixedAnhydride + PivCl, Base PivCl This compound PivCl->MixedAnhydride Base Base (e.g., TEA) Base->MixedAnhydride Tetrahedral_Intermediate Tetrahedral Intermediate MixedAnhydride->Tetrahedral_Intermediate + Amine Amine Amine (R'-NH2) Amine->Tetrahedral_Intermediate Amide Amide Product (R-CONH-R') Tetrahedral_Intermediate->Amide Byproducts Pivalic Acid + Base-HCl Salt Tetrahedral_Intermediate->Byproducts Friedel_Crafts_Logic PivCl This compound AcyliumIon Pivaloyl Acylium Ion PivCl->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcyliumIon Aromatic Aromatic Substrate AcylationProduct Acylation Product (Ketone) Aromatic->AcylationProduct AlkylationProduct Alkylation Product (tert-Butyl Aromatic) Aromatic->AlkylationProduct tButylCarbocation tert-Butyl Carbocation AcyliumIon->tButylCarbocation Decarbonylation (Side Reaction) AcyliumIon->AcylationProduct + Aromatic Substrate tButylCarbocation->AlkylationProduct + Aromatic Substrate

Application Notes and Protocols for Safe Storage and Disposal of Pivaloyl Chloride Waste

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and safety information for the proper storage and disposal of pivaloyl chloride waste. Adherence to these guidelines is critical to ensure laboratory safety and environmental compliance. This compound is a highly flammable, corrosive, and toxic chemical that reacts vigorously with water and other nucleophiles.[1][2]

Safe Storage of this compound

Proper storage of this compound is paramount to preventing accidents and maintaining its chemical integrity.

Storage Conditions:

  • Store in a tightly closed original container in a dry, cool, and well-ventilated area.[1][3][4]

  • Keep in a fireproof place away from heat, sparks, open flames, and other ignition sources.[4][5]

  • Containers should be stored upright to prevent leakage.[3]

  • Store under an inert gas atmosphere (e.g., nitrogen or argon) as it is sensitive to moisture.[3][6]

  • The storage area should be a designated corrosives area.[4]

Incompatible Materials: this compound is incompatible with the following substances and should be stored separately:

  • Water[2]

  • Bases (including amines)[2][7]

  • Strong oxidizing agents[2][7]

  • Alcohols[2][7]

  • Metals (it can be corrosive)[1][5]

Personal Protective Equipment (PPE)

When handling this compound, especially during waste disposal, the following PPE is mandatory:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[3]
Skin Protection Chemical-resistant gloves (e.g., PVC, neoprene, or butyl rubber).[8] A flame-retardant and impervious lab coat or suit.[1][3]
Respiratory Use in a well-ventilated area or chemical fume hood.[4] If ventilation is inadequate, a full-face supplied-air respirator is necessary.[3]
Footwear Closed-toe shoes, preferably safety footwear.[8]

This compound Waste Disposal Protocol

This compound waste must be neutralized before disposal. It should never be disposed of directly down the drain. The following protocol outlines a safe method for quenching and neutralizing this compound waste. This procedure should be performed in a chemical fume hood.

3.1. Materials

  • This compound waste

  • A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a bubbler)

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (5-10% w/v in water) or sodium hydroxide (NaOH) solution (5% w/v in water)

  • pH paper or a pH meter

  • An appropriate waste container

3.2. Experimental Protocol: Neutralization of this compound Waste

  • Preparation:

    • Place the three-necked flask in an ice bath to control the reaction temperature.

    • Charge the flask with a dilute solution of sodium bicarbonate (5-10%) or sodium hydroxide (5%). The amount of base should be in stoichiometric excess (at least 1.5 to 2 times the molar amount of this compound) to ensure complete neutralization of the hydrochloric acid and pivalic acid formed.

    • Begin stirring the basic solution and purge the flask with nitrogen.

  • Addition of this compound Waste:

    • Slowly add the this compound waste to the stirred, cooled basic solution using the dropping funnel.[9] The reaction is exothermic, so a slow addition rate is crucial to maintain the temperature below 20-25 °C.[9]

    • This compound reacts with water to form pivalic acid and hydrochloric acid, both of which are then neutralized by the base.[2]

      • (CH₃)₃CCOCl + H₂O → (CH₃)₃CCOOH + HCl

      • (CH₃)₃CCOOH + NaOH → (CH₃)₃CCOONa + H₂O

      • HCl + NaOH → NaCl + H₂O

  • Neutralization and Monitoring:

    • After the addition is complete, continue stirring the mixture for at least 30 minutes to ensure the reaction goes to completion.

    • Remove the ice bath and allow the mixture to warm to room temperature while still stirring.

    • Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more base solution until the desired pH is reached.

  • Final Disposal:

    • Once the this compound is completely quenched and the solution is neutralized, it can be transferred to an appropriate aqueous waste container for disposal according to your institution's hazardous waste guidelines.

Table 1: Quantitative Data for this compound Neutralization

ParameterRecommendationRationale
Neutralizing Agent 5-10% Sodium Bicarbonate (NaHCO₃) or 5% Sodium Hydroxide (NaOH) solutionProvides a basic medium to neutralize the acidic byproducts. Sodium bicarbonate is a weaker base and will react less vigorously.
Stoichiometric Ratio 1.5 - 2.0 moles of base per mole of this compoundEnsures complete neutralization of both pivalic acid and hydrochloric acid.
Reaction Temperature 0 - 10 °C during additionControls the exothermic reaction and minimizes the release of volatile and corrosive fumes.[9]
Addition Rate Slow, dropwise additionPrevents a rapid temperature increase and potential splashing of the corrosive mixture.[9]
Reaction Time Minimum 30 minutes after complete additionEnsures the hydrolysis and neutralization reactions are complete.
Final pH 6 - 8Confirms that the waste is no longer corrosive and can be safely handled for final disposal.

Emergency Procedures for Spills

In the event of a this compound spill, immediate action is required to mitigate the hazard.

  • Evacuate: Evacuate all personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[5][8] Do not use combustible materials.

  • Neutralization: Cautiously neutralize the residue with a dilute solution of sodium bicarbonate.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 2.[8]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe management of this compound.

PivaloylChloride_Waste_Workflow cluster_storage Storage cluster_handling Handling cluster_waste Waste Generation & Disposal storage Store this compound - Cool, dry, well-ventilated area - Away from incompatibles - Tightly sealed container handling Handling this compound - Use in fume hood - Wear appropriate PPE storage->handling waste_gen Generate this compound Waste handling->waste_gen prepare_neutralization Prepare Neutralization Setup - Flask with stirrer in ice bath - Add excess dilute base (e.g., 5% NaOH) waste_gen->prepare_neutralization add_waste Slowly Add Waste to Base prepare_neutralization->add_waste monitor_reaction Monitor and Control - Maintain temp < 25°C - Stir for at least 30 min add_waste->monitor_reaction check_ph Check pH (Target: 6-8) monitor_reaction->check_ph final_disposal Dispose as Neutralized Aqueous Waste check_ph->final_disposal

Caption: Workflow for the safe storage, handling, and disposal of this compound waste.

References

Troubleshooting & Optimization

overcoming steric hindrance in pivaloyl chloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming challenges in pivaloyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find effective solutions for their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often slow or low-yielding, especially with hindered substrates?

A1: The primary challenge in reactions with this compound is steric hindrance. The bulky tert-butyl group of the pivaloyl moiety physically obstructs the approach of nucleophiles, such as alcohols or amines, to the electrophilic carbonyl carbon. This steric clash increases the activation energy of the reaction, leading to slow reaction rates and poor yields.

Q2: What are the common side reactions observed when using this compound?

A2: Common side reactions include:

  • Elimination: With sterically hindered secondary and tertiary alcohols, base-promoted elimination to form an alkene can compete with the desired acylation.

  • Formation of Alkyl Chlorides: When using N,N-dimethylformamide (DMF) as a solvent or additive, a Vilsmeier-type reagent can form in situ, leading to the conversion of alcohols to alkyl chlorides instead of the pivalate ester.

  • Reaction with Amine Nucleophiles: When reacting this compound with amines, the hydrochloric acid (HCl) byproduct can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. This is why two equivalents of the amine or a non-nucleophilic base are often required.[1]

Q3: Can I use pivalic anhydride as an alternative to this compound?

A3: Yes, pivalic anhydride is an excellent alternative, particularly for hindered substrates. It is less reactive than this compound but can be effectively activated by Lewis acid or other catalysts to promote acylation of even sterically demanding alcohols.[2][3] Using pivalic anhydride also avoids the generation of corrosive HCl gas.

Troubleshooting Guide

Problem 1: Low or no yield when acylating a sterically hindered alcohol with this compound.

SolutionDescriptionKey Advantages
Use a powerful catalyst Lewis acids like Bismuth(III) triflate (Bi(OTf)₃) can activate the carbonyl group of pivalic anhydride, making it more susceptible to nucleophilic attack by hindered alcohols.[2][3]High yields even with tertiary alcohols, mild reaction conditions.
Employ a nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP) and 1-methylimidazole are highly effective nucleophilic catalysts that react with this compound to form a more reactive acylpyridinium intermediate.Accelerates the reaction rate significantly.
Increase reaction temperature For particularly stubborn reactions, increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can also be an effective method for accelerating reactions.Simple to implement.
Use an alternative acylating agent As mentioned in the FAQs, switching to pivalic anhydride with a suitable catalyst can be a very effective strategy.[2][3]Avoids HCl byproduct, often gives cleaner reactions.

Problem 2: The reaction is messy, with multiple unidentified byproducts.

SolutionDescriptionKey Advantages
Change the solvent If using DMF, consider switching to a non-participating solvent like dichloromethane (DCM) or toluene to avoid the formation of alkyl chlorides.Cleaner reaction profile.
Purify the this compound Commercially available this compound can contain impurities. Distillation before use can sometimes improve results.Removes non-volatile impurities.
Use a scavenger base A non-nucleophilic base, such as triethylamine or diisopropylethylamine, should be used to neutralize the HCl byproduct without competing with the nucleophile.Prevents side reactions caused by HCl.

Problem 3: Poor regioselectivity in the pivaloylation of a diol.

SolutionDescriptionKey Advantages
Catalyst selection The choice of catalyst can influence the regioselectivity of the reaction. Some catalysts may preferentially acylate the less hindered hydroxyl group.Can provide high selectivity.
Protecting group strategy If one hydroxyl group is significantly more reactive or sterically accessible, it may be possible to selectively protect it, pivaloylate the other, and then deprotect.Offers precise control over the outcome.

Quantitative Data Summary

The following table summarizes the yield of pivaloylation of a sterically hindered alcohol (1-adamantanol) using different catalytic systems with pivalic anhydride.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Bi(OTf)₃1CH₃CN25298
Sc(OTf)₃1CH₃CN25295
In(OTf)₃1CH₃CN25285
Cu(OTf)₂1CH₃CN252420
Zn(OTf)₂1CH₃CN2524<5

Data synthesized from literature reports for illustrative purposes.

Experimental Protocols

Key Experiment: Bismuth(III) Triflate Catalyzed Pivaloylation of a Hindered Tertiary Alcohol (e.g., 1-Adamantanol) [2][3]

This protocol describes a highly efficient method for the acylation of a sterically demanding tertiary alcohol using pivalic anhydride, catalyzed by bismuth(III) triflate.

Materials:

  • 1-Adamantanol

  • Pivalic anhydride

  • Bismuth(III) triflate (Bi(OTf)₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of 1-adamantanol (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask is added pivalic anhydride (1.2 mmol).

  • Bismuth(III) triflate (0.01 mmol, 1 mol%) is then added to the mixture.

  • The reaction mixture is stirred at room temperature (25 °C) for 2 hours.

  • Upon completion of the reaction (monitored by TLC or GC-MS), the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL).

  • The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure 1-adamantyl pivalate.

Visualizations

steric_hindrance cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Pivaloyl_Chloride This compound Reaction_Center Pivaloyl_Chloride->Reaction_Center Bulky t-butyl group Hindered_Alcohol Hindered Alcohol (R-OH) TS High Energy Transition State (Steric Clash) Hindered_Alcohol->TS Nucleophilic Attack Hindrance Steric Hindrance from the tert-butyl group and bulky R-group prevents easy approach of the nucleophile. Reaction_Center->TS Ester Pivalate Ester TS->Ester HCl HCl TS->HCl

Caption: Steric hindrance in this compound reactions.

dmap_catalysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PivCl This compound Acyl_Pyridinium N-Pivaloyl-DMAP Cation (Highly Reactive) PivCl->Acyl_Pyridinium + DMAP DMAP DMAP Alcohol R-OH Ester Pivalate Ester Acyl_Pyridinium->Ester + R-OH DMAP_H DMAP-H⁺ Ester->DMAP_H releases Cl Cl⁻ Ester->Cl releases

Caption: DMAP-catalyzed pivaloylation pathway.

troubleshooting_workflow start Low Yield in Pivaloylation check_substrate Is the substrate sterically hindered? start->check_substrate yes_hindered Yes no_hindered No check_conditions Review reaction conditions: - Temperature too low? - Reaction time too short? check_substrate->check_conditions No use_catalyst Use a catalyst: - DMAP (nucleophilic) - Bi(OTf)3 (Lewis acid with anhydride) check_substrate->use_catalyst Yes optimize_conditions Optimize conditions: - Increase temperature - Use microwave irradiation check_conditions->optimize_conditions Yes check_side_reactions Check for side reactions: - Alkyl chloride formation (if using DMF)? - Elimination? check_conditions->check_side_reactions No change_reagent Switch to Pivalic Anhydride + Lewis Acid Catalyst use_catalyst->change_reagent end Improved Yield use_catalyst->end change_reagent->end optimize_conditions->end change_solvent Change solvent (e.g., DCM instead of DMF) check_side_reactions->change_solvent Yes check_side_reactions->end No change_solvent->end

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Pivaloylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of by-product formation in pivaloylation reactions. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during pivaloylation reactions and offers strategies to mitigate them.

Issue 1: Formation of Pivalic Acid By-product

  • Question: My reaction mixture shows a significant amount of pivalic acid upon work-up. What is the likely cause and how can I prevent it?

  • Answer: The primary cause of pivalic acid formation is the hydrolysis of the pivaloylating agent, typically pivaloyl chloride or pivalic anhydride, by water present in the reaction mixture.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Consider storing solvents over molecular sieves.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Purify Reagents: Ensure the starting alcohol and any amine bases (e.g., pyridine, triethylamine) are free of water.

    • Work-up Procedure: During the aqueous work-up, minimize the contact time of the product with the aqueous phase, especially if the desired product is sensitive to hydrolysis. A wash with a mild base like saturated sodium bicarbonate solution can effectively remove any pivalic acid formed.

Issue 2: Presence of Pivalic Anhydride in the Product

  • Question: I have identified pivalic anhydride as a contaminant in my final product. How is this formed and what is the best way to avoid it?

  • Answer: Pivalic anhydride can be formed from the reaction of this compound with pivaloate salts. This can occur if pivalic acid is present and is deprotonated by the base used in the reaction.

    Troubleshooting Steps:

    • Use High-Purity this compound: Ensure the this compound used is of high purity and free from pivalic acid.

    • Control Stoichiometry: Use a slight excess of the alcohol relative to this compound to ensure the complete consumption of the acylating agent.

    • Choice of Pivaloylating Agent: Using this compound is often cleaner than using pivalic anhydride, as the removal of unreacted pivalic anhydride can be challenging due to its high boiling point.[1]

    • Purification: Pivalic anhydride can sometimes be removed by careful chromatography or distillation, though prevention is the preferred strategy.

Issue 3: Formation of Di-pivaloylated By-product in the Reaction of a Diol

  • Question: I am trying to achieve mono-pivaloylation of a diol, but I am getting a significant amount of the di-pivaloylated product. How can I improve the selectivity for the mono-pivaloylated product?

  • Answer: Achieving selective mono-pivaloylation of a diol can be challenging due to the similar reactivity of the hydroxyl groups. The formation of the di-pivaloylated product can be minimized by controlling the reaction conditions to favor the initial acylation and disfavor the second.

    Troubleshooting Steps:

    • Stoichiometry: Use a molar excess of the diol relative to the pivaloylating agent. This statistically favors mono-acylation.

    • Slow Addition: Add the pivaloylating agent slowly and at a low temperature to the solution of the diol and base. This helps to maintain a low concentration of the acylating agent, reducing the likelihood of a second acylation.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or -20 °C) to slow down the reaction rate and improve selectivity.

    • Solvent Effects: Use a less polar solvent to decrease the reaction rate, which can sometimes enhance selectivity.

    • Steric Hindrance: If the diol has primary and secondary hydroxyl groups, the pivaloylation will preferentially occur at the less sterically hindered primary alcohol.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in pivaloylation reactions?

A1: The most common by-products are:

  • Pivalic Acid: Formed from the hydrolysis of the pivaloylating agent.

  • Pivalic Anhydride: Can be present as an impurity in the starting material or formed in situ.

  • Di-pivaloylated Products: Occur when a substrate has multiple reactive sites, such as diols.

  • N-pivaloyl Amide: In reactions with substrates containing both hydroxyl and amine groups, N-acylation can compete with O-acylation.

Q2: How does the choice of base affect by-product formation?

A2: The choice of base is crucial for controlling the reaction and minimizing by-products.

  • Pyridine and Triethylamine: These are common, moderately strong bases. They act as acid scavengers, neutralizing the HCl generated when using this compound.

  • 4-(Dimethylamino)pyridine (DMAP): Often used as a catalyst in conjunction with a stoichiometric base like triethylamine. DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the desired reaction, which can help to suppress side reactions by allowing for milder reaction conditions (e.g., lower temperatures).

Q3: Can steric hindrance be leveraged to minimize by-products?

A3: Yes, the bulky tert-butyl group of the pivaloyl moiety imparts significant steric hindrance. This can be used to achieve selective acylation of less hindered functional groups. For example, primary alcohols can often be selectively pivaloylated in the presence of more sterically hindered secondary alcohols.[2]

Q4: What is the best work-up procedure to remove common by-products?

A4: A standard work-up procedure involves:

  • Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Washing the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic by-products like pivalic acid and HCl.

  • Washing with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure.

  • Purifying the product by chromatography or recrystallization if necessary.

Data Presentation

Table 1: Influence of Reaction Conditions on Pivaloylation of a Hypothetical Diol (Primary and Secondary Hydroxyls)

EntryBase (equiv.)SolventTemperature (°C)Mono-pivaloylated Product (Yield %)Di-pivaloylated Product (Yield %)
1Pyridine (1.2)CH₂Cl₂256530
2Triethylamine (1.2)CH₂Cl₂257025
3Triethylamine (1.2) / DMAP (0.1)CH₂Cl₂08510
4Triethylamine (1.2) / DMAP (0.1)THF08212
52,6-Lutidine (1.2)CH₂Cl₂0905

Note: Data is illustrative and based on general principles of selectivity in pivaloylation reactions.

Experimental Protocols

Protocol 1: Selective Mono-pivaloylation of a Primary Alcohol in the Presence of a Secondary Alcohol

This protocol describes a general procedure for the selective pivaloylation of a primary hydroxyl group in a molecule containing both primary and secondary alcohols.

  • Preparation: To a solution of the diol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add a sterically hindered non-nucleophilic base such as 2,6-lutidine (1.2 equiv).

  • Reaction: Slowly add a solution of this compound (1.05 equiv) in anhydrous CH₂Cl₂ to the reaction mixture over 30 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-pivaloylated product.

Mandatory Visualization

Byproduct_Formation_Pathways cluster_main Pivaloylation Reaction cluster_byproducts By-product Formation ROH Substrate (R-OH) Product Desired Product (R-OPiv) ROH->Product ROH->Product PivCl This compound PivCl->Product PivCl->Product PivOH Pivalic Acid PivCl->PivOH Hydrolysis PivCl->PivOH Piv2O Pivalic Anhydride PivCl->Piv2O Reaction with Pivaloate PivCl->Piv2O Base Base (e.g., Pyridine) Base->Product Catalyst/Acid Scavenger Base->Product DiPiv Di-pivaloylated Product Product->DiPiv Further Reaction (on Diols) Product->DiPiv H2O Water H2O->PivOH H2O->PivOH PivOH->Piv2O PivOH->Piv2O

Caption: By-product formation pathways in pivaloylation.

DMAP_Catalysis_Workflow cluster_workflow DMAP-Catalyzed Pivaloylation Workflow start Start prep Prepare Anhydrous Reaction Setup start->prep add_reagents Add Substrate, Solvent, and Base prep->add_reagents add_dmap Add Catalytic DMAP add_reagents->add_dmap cool Cool to 0°C add_dmap->cool add_pivcl Slowly Add This compound cool->add_pivcl react Stir at 0°C to RT add_pivcl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Purification workup->purify end End purify->end

Caption: Workflow for DMAP-catalyzed pivaloylation.

References

dealing with the corrosivity of pivaloyl chloride in lab equipment

Author: BenchChem Technical Support Team. Date: November 2025

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This guide provides troubleshooting and frequently asked questions regarding the corrosivity of pivaloyl chloride and its interaction with laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it corrosive?

A1: this compound (also known as trimethylacetyl chloride) is an acyl chloride used in organic synthesis as a protecting group for alcohols and in acylation reactions to form esters and amides.[1][2] Its corrosivity stems from its high reactivity, particularly with water, alcohols, and other nucleophiles.[3] Upon contact with moisture, it readily hydrolyzes to form pivalic acid and hydrochloric acid (HCl), which is highly corrosive to many materials.[2][4]

Q2: Which common laboratory materials are resistant to this compound?

A2: Glass (borosilicate) and polytetrafluoroethylene (PTFE), commonly known as Teflon, are the most recommended materials for handling and storing this compound due to their high chemical resistance. For seals and gaskets, perfluoroelastomers (FFKM) are also a suitable choice.

Q3: Can I use stainless steel equipment with this compound?

A3: The use of stainless steel with this compound is not recommended. While the chromium oxide layer on stainless steel provides some protection, it is susceptible to attack by chlorides, leading to pitting and stress corrosion cracking.[5][6][7][8] The HCl generated from the hydrolysis of this compound can aggressively corrode stainless steel.[5]

Q4: What are the immediate signs of corrosion on my equipment?

A4: Visual signs of corrosion include discoloration, pitting (small holes or cavities), and the formation of rust or other metal oxides.[9] For stainless steel, you might observe a loss of its characteristic sheen, followed by the appearance of reddish-brown rust spots.[9]

Q5: How should I properly clean equipment after use with this compound?

A5: Equipment should be cleaned promptly after use in a well-ventilated fume hood. First, rinse the equipment with an inert, dry, aprotic solvent such as dichloromethane or hexane to remove residual this compound. Then, carefully quench any remaining residue with a dilute solution of a weak base like sodium bicarbonate, followed by a thorough rinse with deionized water and a final rinse with acetone or another volatile solvent to ensure it is dry.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Visible corrosion or etching on glassware. Residual this compound hydrolyzing to HCl over time. Improper cleaning.Ensure thorough cleaning immediately after use. If etching is severe, discard the glassware to prevent breakage.
Discoloration or pitting of stainless steel components (e.g., needles, spatulas). Direct contact with this compound or its hydrolysis products (HCl).Immediately cease using stainless steel for direct contact. Switch to compatible materials like glass, PTFE, or Hastelloy-C.
Swelling or degradation of plastic or rubber seals (e.g., O-rings, septa). Chemical incompatibility with this compound.Replace with PTFE or perfluoroelastomer (FFKM) seals. Consult a chemical compatibility chart for specific polymers.
Fuming or smoke observed when handling this compound. Reaction with atmospheric moisture.Handle this compound under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood. Keep containers tightly sealed when not in use.
Unexpected side reactions or low yield in experiments. Contamination from corroded equipment releasing metal ions that may catalyze side reactions. This compound reacting with residual water or other nucleophiles on the equipment surface.Use only clean, dry, and compatible equipment (glass, PTFE). Ensure all equipment is thoroughly dried before use.

Experimental Protocols

Protocol 1: Material Compatibility Test

This protocol outlines a simple method to assess the compatibility of a material with this compound.

Objective: To visually assess the corrosive effect of this compound on a material sample over a defined period.

Materials:

  • Material coupon (e.g., stainless steel 304, stainless steel 316, Hastelloy-C, etc.)

  • This compound

  • Glass vial with a PTFE-lined cap

  • Inert, dry solvent (e.g., hexane)

  • Gloves, safety goggles, and lab coat

  • Fume hood

Procedure:

  • Clean and dry the material coupon thoroughly.

  • Place the coupon inside the glass vial.

  • In a fume hood, add enough this compound to partially submerge the coupon.

  • Tightly seal the vial with the PTFE-lined cap.

  • Store the vial in a designated, well-ventilated area at a controlled temperature.

  • Visually inspect the coupon for any signs of corrosion (discoloration, pitting, gas evolution) at regular intervals (e.g., 1 hour, 24 hours, 1 week).

  • After the testing period, carefully remove the coupon, rinse with the inert solvent, and allow it to dry before a final inspection.

Protocol 2: Spill Cleanup Procedure

This protocol provides a general guideline for cleaning up a minor this compound spill.

Objective: To safely neutralize and clean up a small spill of this compound.

Materials:

  • Spill kit containing:

    • Inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent)

    • Sodium bicarbonate or other weak base for neutralization

    • Plastic scoop and bag for disposal

    • Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., butyl rubber), splash goggles, face shield, and a lab coat. A respirator may be necessary for larger spills.[3]

  • pH paper

Procedure:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Contain the Spill: Cover the spill with an inert absorbent material to prevent it from spreading.[10]

  • Neutralize: Slowly and carefully add sodium bicarbonate to the absorbent material, working from the outside in. Avoid adding water directly to the spill as it will react violently.[3]

  • Test for Neutralization: Once the reaction has subsided, carefully moisten a small area with water and test the pH with pH paper to ensure it is neutral.

  • Collect Waste: Using a plastic scoop, collect the absorbed and neutralized material into a heavy-duty plastic bag.[11]

  • Decontaminate the Area: Wipe the spill area with a cloth soaked in a dilute sodium bicarbonate solution, followed by a water rinse.

  • Dispose of Waste: Seal the bag and label it as hazardous waste for proper disposal according to your institution's guidelines.

Visual Guides

EquipmentSelectionWorkflow start Start: Need to handle This compound direct_contact Will the equipment have direct contact with This compound? start->direct_contact material_choice Select Material direct_contact->material_choice Yes seals_gaskets Are seals or gaskets needed? direct_contact->seals_gaskets No glass_ptfe Use Glass or PTFE material_choice->glass_ptfe other_materials Consider other materials (e.g., Hastelloy-C) with caution material_choice->other_materials avoid_ss Avoid Stainless Steel and other reactive metals material_choice->avoid_ss glass_ptfe->seals_gaskets other_materials->seals_gaskets avoid_ss->seals_gaskets ptfe_ffkm Use PTFE or FFKM seals_gaskets->ptfe_ffkm Yes end End: Equipment selected seals_gaskets->end No ptfe_ffkm->end

Caption: Workflow for selecting compatible lab equipment for this compound.

SpillResponsePlan spill This compound Spill Occurs assess Assess Spill Size and Risk spill->assess minor_spill Minor Spill assess->minor_spill Small & Controllable major_spill Major Spill assess->major_spill Large or Uncontrolled ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area & Call for Help major_spill->evacuate contain Contain Spill with Inert Absorbent ppe->contain neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) contain->neutralize collect Collect Waste for Disposal neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate end End: Spill Managed decontaminate->end

Caption: Logical steps for responding to a this compound spill.

References

Technical Support Center: Managing Exothermic Reactions Involving Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for handling exothermic reactions with pivaloyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on safely managing these potentially hazardous reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety workflows.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during experiments with this compound.

Question Answer
Why is my reaction temperature increasing unexpectedly? An unexpected temperature rise, or exotherm, is characteristic of reactions with this compound, especially with nucleophiles like amines and alcohols.[1] This is due to the high reactivity of the acyl chloride functional group. The reaction is exothermic, releasing heat.[1] If the rate of heat generation exceeds the rate of heat removal, the temperature will rise. This can be caused by: - Too rapid addition of this compound: Adding the reagent too quickly can lead to a rapid release of heat that overwhelms the cooling system. - Inadequate cooling: Ensure your cooling bath is at the correct temperature and has sufficient capacity for the scale of your reaction. - Poor stirring: Inefficient mixing can lead to localized hot spots where the reaction accelerates, causing a rapid temperature increase.[2]
What should I do if the reaction temperature starts to rise uncontrollably? An uncontrolled temperature rise indicates a potential runaway reaction. Immediate action is required: 1. Stop the addition of this compound immediately. 2. Increase cooling: Add more dry ice or a colder solvent to your cooling bath. If possible, use a secondary cooling bath. 3. Add a cold, inert solvent: If compatible with your reaction, adding a pre-chilled, non-reactive solvent can help to dilute the reactants and absorb heat. 4. Prepare for emergency quenching: If the temperature continues to rise rapidly, be prepared to quench the reaction by adding a large volume of a suitable quenching agent (see emergency protocols below). 5. Alert others and be prepared to evacuate: Inform colleagues in the lab of the situation and be ready to evacuate if the situation cannot be brought under control.
My reaction mixture has turned dark brown or black. What does this indicate? A dark coloration can indicate decomposition or the formation of byproducts, which may be caused by an excessive reaction temperature. Some reactive reagents can lead to polymerization or charring at elevated temperatures.[3] It is crucial to: - Immediately check and control the reaction temperature. - Consider if the starting materials or solvent could be degrading. - If the color change is accompanied by a rapid temperature or pressure increase, treat it as a potential runaway reaction.
There is an unexpected evolution of gas from my reaction. What should I do? This compound reactions, particularly with amines, produce hydrogen chloride (HCl) gas as a byproduct.[4] This is expected and should be managed in a well-ventilated fume hood. However, if the gas evolution is more vigorous than anticipated, it could be due to: - An overly rapid reaction rate: This is often linked to poor temperature control. - Reaction with moisture: this compound reacts vigorously with water to produce HCl gas.[1][5] Ensure all your glassware is dry and solvents are anhydrous. Action: Ensure the reaction is being adequately vented and that the temperature is under control. If the gas evolution is accompanied by a rapid temperature rise, treat it as a potential runaway reaction.
How can I prevent a runaway reaction when scaling up my experiment? Scaling up exothermic reactions presents significant challenges due to the decrease in the surface area-to-volume ratio, which reduces heat transfer efficiency.[2] Key considerations for scale-up include: - Thorough hazard evaluation: Before scaling up, perform a comprehensive risk assessment, including reaction calorimetry if possible, to understand the thermal profile of the reaction. - Controlled addition: Use a syringe pump or an addition funnel for slow, controlled addition of this compound. - Efficient cooling and stirring: Ensure the reactor has adequate cooling capacity and that stirring is efficient to prevent localized heating. - Dilution: Running the reaction at a lower concentration can help to manage the exotherm. - Incremental scale-up: Do not increase the reaction scale by more than 5-10 times in a single step.

Data Presentation: Thermal Properties and Reaction Parameters

The following tables summarize key quantitative data for this compound. Note that specific heat of reaction values can vary significantly based on the reactants, solvent, and other reaction conditions.

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource
Molecular Formula C₅H₉ClO[5]
Molecular Weight 120.58 g/mol [5]
Boiling Point 105-106 °C[1]
Flash Point 8 °C[1]
Density 0.979 g/cm³[1]

Table 2: Illustrative Reaction Calorimetry Data (Conceptual)

ReactantSolventHeat of Reaction (ΔHrxn) (kJ/mol)Notes
BenzylamineDichloromethane-120 to -150Highly exothermic. Requires slow addition and efficient cooling.
EthanolDiethyl Ether-100 to -130Vigorous reaction, produces HCl gas.
Water(No solvent)Highly ExothermicExtremely vigorous and hazardous reaction. Avoid direct contact with water.[1][5]

Note: The data in Table 2 is illustrative and intended to highlight the exothermic nature of these reactions. Actual values should be determined experimentally for specific reaction conditions.

Experimental Protocols

Key Experiment: N-Pivaloylation of an Amine

This protocol is adapted from a literature procedure for the N-pivaloylation of o-toluidine and serves as a general guideline.[4]

Materials:

  • Amine (e.g., o-toluidine)

  • Triethylamine

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Sodium sulfate

  • Round-bottom flask

  • Stir bar

  • Addition funnel or syringe pump

  • Cooling bath (ice-water or dry ice-acetone)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a stir bar, dissolve the amine (1 equivalent) and triethylamine (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice-water bath.

  • Addition of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Slowly add the this compound solution to the stirred amine solution over a period of 30-60 minutes using an addition funnel or a syringe pump. Crucially, monitor the internal reaction temperature throughout the addition and maintain it at or below the target temperature.

  • Reaction Monitoring:

    • After the addition is complete, continue stirring the reaction at 0 °C for an additional 30 minutes.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Quenching:

    • Once the reaction is complete, slowly pour the reaction mixture into cold water to quench any remaining this compound.

    • Separate the organic layer.

    • Wash the organic layer with water multiple times.

    • Dry the organic layer over sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow for Safe this compound Reaction

G start Start: Prepare Reactants setup Set up Reaction Under Inert Atmosphere (Dry Glassware) start->setup cool Cool Reaction Mixture (e.g., 0 °C) setup->cool prepare_pivcl Prepare this compound Solution (Anhydrous Solvent) cool->prepare_pivcl add_pivcl Slowly Add this compound (Monitor Temperature) prepare_pivcl->add_pivcl temp_check Temperature Stable? add_pivcl->temp_check monitor_reaction Monitor Reaction Progress (e.g., TLC) temp_check->monitor_reaction Yes runaway Runaway Condition Detected temp_check->runaway No reaction_complete Reaction Complete? monitor_reaction->reaction_complete reaction_complete->monitor_reaction No quench Quench Reaction (e.g., with cold water) reaction_complete->quench Yes workup Aqueous Workup and Extraction quench->workup purify Purify Product workup->purify end End: Isolated Product purify->end emergency Initiate Emergency Protocol runaway->emergency

Caption: Workflow for a safe this compound acylation reaction.

Decision Tree for Managing a Temperature Excursion

G start Temperature Excursion Detected stop_addition Stop this compound Addition start->stop_addition enhance_cooling Enhance Cooling (Add more coolant) stop_addition->enhance_cooling temp_decreasing Is Temperature Decreasing? enhance_cooling->temp_decreasing continue_monitoring Continue Monitoring temp_decreasing->continue_monitoring Yes add_cold_solvent Add Cold, Inert Solvent temp_decreasing->add_cold_solvent No temp_stabilized Is Temperature Stabilized? add_cold_solvent->temp_stabilized temp_stabilized->continue_monitoring Yes prepare_quench Prepare for Emergency Quench temp_stabilized->prepare_quench No quench_reaction Quench Reaction prepare_quench->quench_reaction evacuate Alert Others and Prepare to Evacuate quench_reaction->evacuate

Caption: Decision tree for managing a temperature excursion.

References

Technical Support Center: Pivaloyl Chloride Reaction Workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the workup procedure of pivaloyl chloride reactions.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for a pivaloylation reaction?

A typical workup for an acylation reaction using this compound, especially when a tertiary amine base like triethylamine is used, involves a series of aqueous washes to remove byproducts and unreacted reagents. The organic layer is sequentially washed with water, a weak base (like saturated sodium bicarbonate solution), and finally with brine.

Q2: How do I quench the reaction and neutralize excess this compound?

Excess this compound is highly reactive and must be safely neutralized (quenched) before workup. This is typically achieved by slowly adding a nucleophilic quenching agent to the reaction mixture. Common quenching agents include water, saturated aqueous sodium bicarbonate solution, or a saturated aqueous solution of ammonium chloride. The addition should be done carefully, often at a reduced temperature (e.g., 0 °C), as the quenching reaction can be exothermic.

Q3: What are the common byproducts in a pivaloylation reaction, and how are they removed?

The most common byproducts are pivalic acid (from hydrolysis of this compound) and, if an amine base is used, the corresponding ammonium salt (e.g., triethylamine hydrochloride). Pivalic acid is removed by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution. Amine hydrochlorides are highly soluble in water and are removed by aqueous washes.

Q4: My product seems to be water-soluble. What should I do?

If your product has significant water solubility, you may lose yield during the aqueous workup. To minimize this, use saturated aqueous solutions (like brine) for washing, which can decrease the solubility of organic compounds in the aqueous layer. Additionally, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover some of the dissolved product.

Troubleshooting Guide

Problem Possible Cause Solution
Low Product Yield Incomplete reaction.Ensure all reagents are dry, as this compound is moisture-sensitive. Consider extending the reaction time or gently heating if the starting materials are sterically hindered.
Product loss during workup.If the product has some water solubility, minimize the number of aqueous washes or use saturated salt solutions (brine). Back-extract the aqueous layers with the organic solvent to recover dissolved product.
Instability of the product to workup conditions.If the product is sensitive to acid or base, ensure that the quenching and washing steps are performed with appropriate reagents and as quickly as possible.
Persistent Pivalic Acid Impurity Incomplete removal during basic wash.Wash the organic layer thoroughly with saturated sodium bicarbonate solution. If the impurity persists, consider an additional wash with a dilute (e.g., 5%) aqueous solution of a stronger base like sodium carbonate, followed by a water wash to remove any residual base.
Hydrolysis of unreacted this compound during workup.Ensure the initial quenching of excess this compound is complete before proceeding with the rest of the workup.
Persistent Triethylamine/Triethylamine Hydrochloride Impurity Incomplete removal during aqueous washes.Wash the organic layer with dilute hydrochloric acid (e.g., 1M HCl) to protonate the amine, making it highly water-soluble. Follow this with a water wash and then a saturated sodium bicarbonate wash to neutralize any residual acid.
Formation of an Emulsion During Extraction High concentration of salts or polar byproducts.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product is an Oil Instead of Expected Solid Presence of impurities.Purify the product using column chromatography or distillation. If the product is expected to be a solid, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Quantitative Data

The yield of pivaloylation reactions can vary significantly depending on the substrate and reaction conditions. Below is a summary of reported yields for different types of substrates.

Substrate TypeSubstrate ExampleReagentsSolventYield (%)Reference
Amineo-ToluidineThis compound, TriethylamineDichloromethane83ChemSpider Synthetic Pages
CyclodextrinCyclomaltohexaoseThis compoundNot Specified66 (for hexakis(2,6-di-O-pivaloyl) derivative)PubMed
CyclodextrinCyclomalto-octaoseThis compoundNot Specified72 (for octakis(6-O-pivaloyl) derivative)PubMed
HydroxylamineN-Boc-hydroxylamineThis compound, TriethylamineDichloromethane96Organic Syntheses

Experimental Protocols

Protocol 1: General Workup Procedure for Pivaloylation of an Alcohol or Amine
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate while stirring vigorously. Continue stirring until gas evolution ceases. Caution: This can be an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Aqueous Wash (Base): Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining pivalic acid.

  • Aqueous Wash (Water): Wash the organic layer with water to remove water-soluble byproducts like triethylamine hydrochloride.

  • Aqueous Wash (Brine): Wash the organic layer with brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC can be used to monitor the consumption of the starting material and the formation of the product.[1]

  • Plate Preparation: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Visualizations

experimental_workflow start Pivaloylation Reaction Mixture quench 1. Quench (e.g., sat. NaHCO3 soln.) start->quench extract 2. Extraction (Organic Solvent/Water) quench->extract wash_base 3. Wash with Base (e.g., sat. NaHCO3 soln.) extract->wash_base wash_water 4. Wash with Water wash_base->wash_water wash_brine 5. Wash with Brine wash_water->wash_brine dry 6. Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate 7. Concentrate (Rotary Evaporator) dry->concentrate purify 8. Purification (Recrystallization/Chromatography) concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for a typical this compound reaction workup.

troubleshooting_logic start Workup Issue Encountered low_yield Low Yield? start->low_yield impurity Impurity Detected? start->impurity emulsion Emulsion Formed? start->emulsion low_yield->impurity No check_reaction Check for complete reaction. Minimize aqueous washes. Back-extract aqueous layers. low_yield->check_reaction Yes impurity->emulsion No pivalic_acid Pivalic Acid Impurity? impurity->pivalic_acid Yes add_brine Add brine to break emulsion. Gently swirl instead of shaking. emulsion->add_brine Yes other Other Issue emulsion->other No check_stability Assess product stability to workup conditions. check_reaction->check_stability amine_impurity Amine Impurity? pivalic_acid->amine_impurity No wash_base Perform thorough wash with sat. NaHCO3. pivalic_acid->wash_base Yes wash_acid Wash with dilute HCl, followed by NaHCO3 wash. amine_impurity->wash_acid Yes amine_impurity->other No

Caption: Troubleshooting logic for this compound reaction workup issues.

References

troubleshooting low yields in pivaloyl group introduction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields during the introduction of the pivaloyl (Piv) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pivaloylation reactions?

Low yields in pivaloylation reactions can often be attributed to a few key factors:

  • Steric Hindrance: The t-butyl group of the pivaloyl moiety is sterically bulky. This can significantly slow down the reaction rate or prevent it from going to completion, especially with sterically hindered alcohols or amines.

  • Reagent Quality: The purity of the starting material, pivaloylating agent (pivaloyl chloride or pivalic anhydride), and solvent is crucial. Moisture can hydrolyze the pivaloylating agent, and other impurities can lead to side reactions.

  • Inadequate Reaction Conditions: Suboptimal temperature, reaction time, or choice of base can all lead to incomplete reactions and the formation of byproducts.

  • Poor Work-up Procedure: Product loss can occur during the work-up and purification steps. This can be due to the formation of emulsions, incomplete extraction, or decomposition of the product on silica gel if it is acid-sensitive.[1][2]

Q2: this compound or pivalic anhydride: Which should I choose for my reaction?

The choice between this compound and pivalic anhydride depends on the specific substrate and desired reaction conditions.

ReagentAdvantagesDisadvantages
This compound More reactive, often leading to shorter reaction times.[3] Can be used under milder conditions.[4]Highly reactive with water, corrosive, and releases HCl as a byproduct, which needs to be scavenged by a base.[3]
Pivalic Anhydride Less sensitive to moisture than this compound. The byproduct, pivalic acid, is less corrosive than HCl.Less reactive, may require higher temperatures or longer reaction times. Removal of unreacted anhydride can be difficult due to its high boiling point.[4]

In general, this compound is a good first choice for many applications due to its high reactivity. However, for substrates that are sensitive to acidic conditions or when milder reaction conditions are preferred, pivalic anhydride might be a better option.

Q3: How do I choose the right base for my pivaloylation reaction?

The base plays a critical role in scavenging the acidic byproduct (HCl or pivalic acid) and, in some cases, activating the nucleophile. Common choices include:

  • Pyridine: Often used as both a base and a solvent. It is effective but can sometimes be difficult to remove.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic bases that are effective acid scavengers. DIPEA is bulkier and can be advantageous when dealing with sensitive substrates.

  • 4-Dimethylaminopyridine (DMAP): Often used as a catalyst in conjunction with a stoichiometric base like TEA or pyridine. DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction, especially for hindered alcohols.

For sterically hindered substrates, the use of DMAP as a catalyst is often essential to achieve reasonable yields and reaction times.

Troubleshooting Guide

Problem: My pivaloylation reaction has a low yield or is not going to completion.

This is a common issue that can be addressed by systematically evaluating several aspects of the reaction setup and execution.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Pivaloylation Yields start Low Yield Observed check_sterics Assess Steric Hindrance - Is the substrate hindered? - Is the reaction site a secondary or tertiary alcohol/amine? start->check_sterics check_reagents Evaluate Reagent Quality - Purity of substrate? - Freshness of pivaloylating agent? - Anhydrous solvent and base? start->check_reagents check_conditions Review Reaction Conditions - Appropriate base and/or catalyst? - Optimal temperature and reaction time? start->check_conditions check_workup Analyze Work-up & Purification - Emulsion formation? - Incomplete extraction? - Product decomposition on silica? start->check_workup solution_sterics Solutions for Steric Hindrance - Increase reaction temperature. - Prolong reaction time. - Use a more reactive pivaloylating agent (e.g., this compound). - Add a catalyst (e.g., DMAP). check_sterics->solution_sterics solution_reagents Solutions for Reagent Issues - Purify substrate. - Use freshly opened or distilled reagents. - Use anhydrous solvents and reagents. check_reagents->solution_reagents solution_conditions Solutions for Suboptimal Conditions - Screen different bases (Pyridine, TEA, DIPEA). - Add catalytic DMAP. - Optimize temperature (start at 0°C and warm to RT or heat if necessary). check_conditions->solution_conditions solution_workup Solutions for Work-up Problems - Use brine to break emulsions. - Perform multiple extractions. - Neutralize the reaction mixture before work-up. - Consider alternative purification methods (e.g., crystallization, distillation). check_workup->solution_workup

Caption: A decision-making workflow for troubleshooting low yields in pivaloylation reactions.

Detailed Troubleshooting Steps
IssueRecommended Actions
Steric Hindrance 1. Increase Reaction Temperature: For sluggish reactions, heating can provide the necessary activation energy. Monitor for potential side reactions or decomposition. 2. Prolong Reaction Time: Sterically hindered reactions are inherently slower. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 3. Use a More Potent Acylating Agent: If using pivalic anhydride, switching to the more reactive this compound can improve yields.[4] 4. Add a Catalyst: The addition of a catalytic amount of DMAP can dramatically increase the rate of acylation, especially for hindered alcohols.
Reagent & Solvent Quality 1. Ensure Anhydrous Conditions: this compound is highly susceptible to hydrolysis. Flame-dry glassware, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Use Fresh Reagents: this compound can degrade over time. Use a freshly opened bottle or distill it before use. Ensure the base (e.g., pyridine, TEA) is dry. 3. Purify the Starting Material: Impurities in the starting material can consume reagents and lead to side products.
Reaction Conditions 1. Optimize the Base: If using a hindered base like DIPEA is leading to a slow reaction, consider switching to a less hindered one like TEA or pyridine. The combination of a stoichiometric amount of a non-nucleophilic base with catalytic DMAP is often very effective. 2. Control Reagent Addition: For exothermic reactions, add the this compound dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[4] After the addition, the reaction can be allowed to warm to room temperature.
Work-up and Purification 1. Neutralize Before Extraction: Before aqueous work-up, it can be beneficial to neutralize any remaining acid or base. A wash with a mild acid (e.g., dilute HCl) can remove basic impurities like pyridine, while a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities. 2. Break Emulsions: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it. 3. Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.[1] 4. Careful Purification: If the product is sensitive, consider alternatives to silica gel chromatography, such as crystallization or distillation. If using chromatography, you can neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine.

Experimental Protocols

General Protocol for Pivaloylation of a Primary Alcohol using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substrate (primary alcohol)

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.5 eq).

  • Slowly add this compound (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography, crystallization, or distillation.

Experimental Workflow Diagram

ExperimentalWorkflow General Pivaloylation Workflow setup Reaction Setup - Dry glassware - Inert atmosphere - Dissolve substrate in anhydrous solvent reagent_addition Reagent Addition - Cool to 0°C - Add base (e.g., Pyridine) - Add this compound dropwise setup->reagent_addition reaction Reaction - Warm to room temperature - Stir for 2-16h - Monitor by TLC/LC-MS reagent_addition->reaction workup Aqueous Work-up - Quench with water - Separate layers - Wash with acid, base, and brine reaction->workup purification Isolation & Purification - Dry organic layer - Concentrate solvent - Purify by chromatography, crystallization, or distillation workup->purification

Caption: A flowchart illustrating the key steps in a typical pivaloylation experiment.

References

Technical Support Center: Pivaloyl Chloride Reactions with Pyridine & DMF

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pivaloyl chloride reactions. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols regarding the use of catalysts such as pyridine and N,N-Dimethylformamide (DMF) in reactions involving this compound.

Troubleshooting Guide

Encountering issues in your reaction? Consult the table below for common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Pyridine or DMF may be of poor quality or contain water. 2. Incorrect Order of Addition: The timing of reagent addition can be critical. In some cases, the catalyst may react with the this compound to form a less reactive intermediate before the primary nucleophile is introduced[1]. 3. Low Reaction Temperature: The activation energy for the reaction may not be met. 4. Steric Hindrance: The nucleophile or substrate may be too sterically hindered for the reaction to proceed efficiently with this compound.1. Use freshly distilled or high-purity, anhydrous pyridine or DMF. 2. Experiment with the order of addition. Try adding the this compound slowly to a mixture of the substrate and catalyst. For the this compound/DMF system for chlorination, pre-forming the complex is recommended[2]. 3. Gradually increase the reaction temperature and monitor by TLC. 4. Consider a less hindered acylating agent if possible.
Formation of Side Products 1. Excess this compound: Unreacted this compound can lead to side reactions upon work-up. 2. Reaction with Solvent: The solvent may not be inert under the reaction conditions. 3. High Temperature: Higher temperatures can sometimes promote decomposition or alternative reaction pathways.1. Use the stoichiometric amount of this compound or add it portion-wise while monitoring the reaction. 2. Ensure the solvent (e.g., Dichloromethane) is dry and appropriate for the reaction. 3. Run the reaction at the lowest effective temperature.
Reaction Stalls 1. HCl Byproduct Inhibition: The generated HCl can protonate the catalyst (pyridine) or the substrate, reducing their nucleophilicity. 2. Product Inhibition: The product may be inhibiting the catalyst.1. Ensure a sufficient stoichiometric amount of base (like pyridine) is present to neutralize all the HCl produced[3][4]. 2. This is less common but can be investigated by adding fresh catalyst to the stalled reaction.
Difficult Work-up 1. Formation of Water-Soluble Salts: Pyridinium hydrochloride salt can be difficult to remove. 2. Emulsion Formation: DMF can sometimes cause emulsions during aqueous extraction.1. Perform multiple aqueous washes (e.g., with dilute HCl, then NaHCO₃, then brine) to remove pyridine and its salts. 2. Use brine (saturated NaCl solution) during the extraction to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of pyridine in this compound reactions?

Pyridine serves two main functions:

  • Nucleophilic Catalyst: Pyridine is an excellent nucleophile that attacks the electrophilic carbonyl carbon of this compound. This forms a highly reactive N-pivaloylpyridinium salt intermediate. This intermediate is significantly more electrophilic and susceptible to attack by nucleophiles, such as alcohols, than this compound itself, thereby accelerating the reaction.[4][5][6]

  • Acid Scavenger: The reaction between this compound and a nucleophile (like an alcohol or amine) produces hydrochloric acid (HCl) as a byproduct. Pyridine is a weak base that effectively neutralizes this HCl, preventing it from protonating the starting materials or catalyst and halting the reaction.[3][4]

Q2: How does DMF act as a catalyst with this compound?

When this compound is mixed with DMF, it can form a Vilsmeier-Haack type reagent.[2][7] This complex is a powerful electrophile. For instance, in the conversion of alcohols to alkyl chlorides, the alcohol attacks this intermediate. A subsequent SN2 attack by the chloride ion on the activated alcohol produces the final alkyl chloride product.[2] In this context, DMF is not just a solvent but a reagent that actively participates in the reaction mechanism.[7][8][9]

Q3: When should I choose pyridine over DMF, or vice-versa?

  • Choose Pyridine when you are performing a standard acylation (e.g., esterification or amidation) and need both a nucleophilic catalyst and an acid scavenger. It is the classic choice for promoting these types of reactions.

  • Choose DMF when you are aiming for specific transformations where the this compound/DMF complex acts as the key reagent. A prime example is the efficient conversion of alcohols to alkyl chlorides, where this system serves as a mild and inexpensive chlorinating agent.[2][7]

Q4: What are the critical safety precautions for handling this compound?

This compound is a hazardous substance. Always adhere to the following safety protocols:

  • Handle in a Fume Hood: It is a colorless, fuming liquid with a pungent odor and is very toxic if inhaled.[10][11][12]

  • Wear Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][13][14]

  • Avoid Water and Moisture: this compound reacts violently with water, releasing HCl gas.[11] Ensure all glassware is dry and use anhydrous solvents.

  • Grounding: It is a highly flammable liquid.[13][15] Ground and bond containers and receiving equipment to prevent static discharge.[10][13][15]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources, in a tightly sealed, corrosion-resistant container.[11][15]

Quantitative Data Summary

The this compound/DMF system has been shown to be highly effective for the conversion of various alcohols to their corresponding chlorides. The table below summarizes the results from a study on this transformation.

Table 1: Conversion of Alcohols to Chlorides using this compound/DMF [2]

EntryAlcohol (Substrate)ProductReaction Time (h)Yield (%)
1p-Methoxybenzyl alcoholp-Methoxybenzyl chloride1.595
2Benzyl alcoholBenzyl chloride1.596
3Cinnamyl alcoholCinnamyl chloride1.094
41-Octanol1-Chlorooctane2.592
5GeraniolGeranyl chloride1.593
6CyclohexanolChlorocyclohexane3.090
72-Adamantanol2-Chloroadamantane4.085

Data extracted from a study by Kumar et al., as presented in Tetrahedron Letters.[2]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Chlorination of an Alcohol using this compound/DMF

This protocol is adapted from a literature procedure for the efficient chlorination of alcohols.[2]

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), stir a mixture of this compound (1.5 equivalents) and anhydrous DMF (approx. 5 mL per 1 g of alcohol). Let the mixture stir at room temperature for 1 hour to pre-form the active complex.

  • Reaction Setup: Dilute the pre-formed complex with an anhydrous solvent such as dichloromethane (CH₂Cl₂).

  • Substrate Addition: Add the alcohol (1.0 equivalent) to the stirred mixture.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-cold water. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.

Visualized Mechanisms and Workflows

The diagrams below illustrate the catalytic cycles and logical workflows discussed in this guide.

Pyridine_Catalysis cluster_cycle Nucleophilic Catalysis by Pyridine cluster_overall Overall Reaction PC This compound (R-COCl) Salt N-Pivaloylpyridinium Salt (Highly Reactive Intermediate) PC->Salt + Pyr Pyr Pyridine (Pyr) Nuc Nucleophile (Nu-H) Salt->Pyr - Pyr Product Acylated Product (R-CO-Nu) Salt->Product + Nu-H Byproduct Pyr-H+ Cl- PC_overall This compound Product_overall Product PC_overall->Product_overall + Nucleophile (Pyridine catalyst) Nuc_overall Nucleophile

Caption: Catalytic cycle of pyridine in acylation reactions.

DMF_Catalysis Mechanism for Alcohol Chlorination via this compound/DMF PC This compound Vilsmeier Vilsmeier-Type Intermediate PC->Vilsmeier DMF DMF DMF->Vilsmeier Activated_OH Activated Alcohol Intermediate Alcohol Alcohol (R'-OH) Alcohol->Activated_OH Attacks Vilsmeier Intermediate Product Alkyl Chloride (R'-Cl) Activated_OH->Product SN2 attack by Cl- Chloride Chloride Ion (Cl-)

Caption: Proposed mechanism for alcohol chlorination using DMF.

Troubleshooting_Workflow Start Reaction Issue Encountered Check_Yield Is the yield low or zero? Start->Check_Yield Check_Purity Is the product impure? Check_Yield->Check_Purity No Cause_Reagents Check Reagent Quality (Anhydrous? Pure?) Check_Yield->Cause_Reagents Yes Check_Stall Has the reaction stalled? Check_Purity->Check_Stall No Cause_Stoich Check Stoichiometry (Excess acyl chloride?) Check_Purity->Cause_Stoich Yes Cause_Base Is there enough base to neutralize HCl? Check_Stall->Cause_Base Yes Cause_Temp Check Temperature (Too low?) Cause_Reagents->Cause_Temp Cause_Order Review Order of Addition Cause_Temp->Cause_Order Solution_Yield Use pure/dry reagents. Increase temperature. Vary addition order. Cause_Order->Solution_Yield Cause_Temp_High Check Temperature (Too high?) Cause_Stoich->Cause_Temp_High Solution_Purity Use correct stoichiometry. Run at lower temperature. Cause_Temp_High->Solution_Purity Solution_Stall Add more base (e.g., Pyridine). Cause_Base->Solution_Stall

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Pivaloyl Chloride Handling and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of pivaloyl chloride, with a specific focus on preventing its hydrolysis during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

This compound ((CH₃)₃CCOCl), also known as trimethylacetyl chloride, is a highly reactive acyl chloride.[1][2][3][4] Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. Water acts as a nucleophile, reacting vigorously with this compound in an exothermic reaction to produce pivalic acid and corrosive hydrochloric acid (HCl).[1][3] This hydrolysis reaction is often rapid and can significantly impact the yield and purity of the desired product.

Q2: What are the visible signs of this compound hydrolysis?

The most immediate sign of hydrolysis is the fuming of this compound in the air, which is the result of its reaction with atmospheric moisture to form HCl gas.[1] If significant water contamination has occurred, you may observe the formation of a white solid, which is pivalic acid. The presence of a sharp, pungent odor is also indicative of this compound and its hydrolysis products.[1][2][3]

Q3: Which solvents are recommended for reactions involving this compound?

It is crucial to use anhydrous (dry) aprotic solvents to prevent hydrolysis.[5] Suitable solvents include:

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Acetonitrile[2][5]

  • Benzene[2]

  • Pyridine[5]

Always ensure your solvents are properly dried and stored over molecular sieves or other appropriate drying agents.

Q4: How should I properly store this compound?

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2][3] It is moisture-sensitive and should be kept in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[6][7] Storing below +30°C is recommended.[2][6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Low or no yield of the desired acylated product. Hydrolysis of this compound: The reagent may have been consumed by reaction with water before it could react with your substrate.Ensure anhydrous conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere. Use anhydrous solvents. Handle this compound under a nitrogen or argon atmosphere.
Degraded this compound: The starting material may have been compromised due to improper storage.Check the quality of the reagent: If the this compound appears cloudy, fuming excessively, or has solidified, it may be hydrolyzed. Consider purifying by distillation.[6] For significant hydroxyl impurities, refluxing with thionyl chloride or oxalyl chloride followed by distillation can be effective.[6]
Formation of unexpected byproducts. Side reactions: this compound can react with other nucleophiles present in the reaction mixture, such as alcohols or amines.[7][8]Control stoichiometry: Use 1.0–1.2 equivalents of this compound to avoid excess reagent that could lead to side reactions.[5] Temperature control: Conduct the reaction at a lower temperature (e.g., 0–25°C) to improve selectivity and minimize side reactions.[5]
Anomalous Friedel-Crafts reaction: In the presence of a Lewis acid like AlCl₃, this compound can decarbonylate to form a stable tert-butyl carbocation, leading to alkylation instead of acylation.[9][10]Re-evaluate your catalytic system: If you are performing a Friedel-Crafts acylation, be aware of this potential side reaction. The choice of Lewis acid and reaction conditions may need to be optimized.
Reaction is very exothermic and difficult to control. Reaction with water: The hydrolysis of this compound is a highly exothermic process.[1]Strict moisture exclusion: Re-verify that all components of your reaction are free from water. Controlled addition: Add the this compound slowly and portion-wise to the reaction mixture, especially on a larger scale, while monitoring the temperature.

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions
  • Preparation of Glassware: All glassware (e.g., round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven at >100°C for several hours and then cooled to room temperature under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Assemble the glassware while maintaining a positive pressure of an inert gas. A nitrogen or argon balloon or a direct line from a gas cylinder can be used.

  • Reagent Preparation:

    • Dissolve the substrate (e.g., alcohol or amine) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) in the reaction flask.

    • If a base (e.g., triethylamine, pyridine) is required to scavenge the HCl byproduct, add it to the substrate solution.

  • Addition of this compound:

    • Using a dry syringe, transfer the required amount of this compound to a dropping funnel.

    • Add the this compound dropwise to the stirred solution of the substrate at a controlled temperature (often 0°C to room temperature).[5]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a proton source (e.g., water, saturated aqueous ammonium chloride) to consume any unreacted this compound. Caution: This quenching step can be exothermic.

  • Purification: Extract the product into an organic solvent, wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization as appropriate.

Visualizations

Hydrolysis of this compound

Hydrolysis piv_cl This compound ((CH₃)₃CCOCl) intermediate Tetrahedral Intermediate piv_cl->intermediate Nucleophilic Attack h2o Water (H₂O) h2o->intermediate piv_acid Pivalic Acid ((CH₃)₃CCOOH) intermediate->piv_acid Elimination of Cl⁻ hcl Hydrochloric Acid (HCl) intermediate->hcl

Caption: The hydrolysis mechanism of this compound.

Experimental Workflow for Preventing Hydrolysis

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dry_glassware 1. Dry Glassware (Oven, >100°C) inert_atm 2. Assemble under Inert Atmosphere (N₂/Ar) dry_glassware->inert_atm dry_solvents 3. Use Anhydrous Aprotic Solvents inert_atm->dry_solvents add_reagents 4. Add Substrate and Base (if needed) dry_solvents->add_reagents add_pivcl 5. Slow, Dropwise Addition of this compound add_reagents->add_pivcl monitor 6. Monitor Reaction (e.g., TLC) add_pivcl->monitor quench 7. Quench Carefully (e.g., with water) monitor->quench extract 8. Extraction and Drying quench->extract purify 9. Purify Product extract->purify

Caption: A workflow for minimizing hydrolysis during reactions.

References

Validation & Comparative

A Comparative Guide to Pivaloyl Chloride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes. This guide provides a detailed comparison of pivaloyl chloride with other commonly employed acylating agents, namely acetyl chloride and benzoyl chloride. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic strategies.

Performance Comparison of Acylating Agents

The efficacy of an acylating agent is determined by a combination of its reactivity, selectivity, and the stability of the resulting acylated product. This compound distinguishes itself through its significant steric bulk, which profoundly influences its reactivity and selectivity profile.

Key Performance Attributes:

  • Reactivity: Acyl chlorides are generally highly reactive electrophiles, readily participating in nucleophilic acyl substitution reactions with a variety of nucleophiles including alcohols, amines, and thiols.[1] The order of reactivity among the compared acyl chlorides is influenced by both electronic and steric factors. Acetyl chloride, being the smallest and least sterically hindered, is typically the most reactive. Benzoyl chloride's reactivity is moderated by the resonance stabilization of the benzoyl group. This compound's reactivity is significantly tempered by the sterically demanding tert-butyl group adjacent to the carbonyl center.

  • Selectivity: The steric hindrance of this compound is a key advantage, allowing for the selective acylation of less sterically hindered positions.[2] For instance, it can selectively protect primary alcohols in the presence of secondary alcohols.[3] This level of selectivity is often not achievable with the less bulky acetyl or benzoyl chlorides.

  • Stability of the Acyl Group: The pivaloyl (Piv) group is known for its considerable stability compared to other acyl groups like acetyl (Ac) and benzoyl (Bz).[4] It is generally stable under acidic and oxidative conditions, making it a robust protecting group in multi-step syntheses.[2][5]

Quantitative Data Summary

The following tables summarize experimental data for the acylation of representative substrates with this compound, acetyl chloride, and benzoyl chloride. It is important to note that the data is compiled from various sources and reaction conditions may differ.

Table 1: Acylation of Alcohols

Acylating AgentSubstrateCatalyst/BaseSolventTimeYield (%)Reference
This compoundBenzyl AlcoholNoneSolvent-free15 min98[3]
This compound1-Phenylethanol (sec-alcohol)NoneSolvent-free30 min95[3]
Acetyl ChlorideCyclohexanolZinc dustSolvent-free30 sec95[2]
Benzoyl Chloridep-CresolZinc dustSolvent-free25 sec98[2]

Table 2: Acylation of Amines

Acylating AgentSubstrateCatalyst/BaseSolventTimeYield (%)Reference
This compoundBenzylaminePyridineDichloromethane---
Acetyl ChlorideAnilineK₂CO₃/TBABDMF10-15 min95[4]
Benzoyl ChlorideAnilineZinc dustSolvent-free30 sec95[2]

Experimental Protocols

Key Experiment: Selective Pivaloylation of a Diol

This protocol describes a procedure to demonstrate the chemoselectivity of this compound for a primary alcohol in the presence of a secondary alcohol.

Materials:

  • 1,2-Propanediol

  • This compound

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-propanediol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.1 eq) to the solution and stir for 5 minutes.

  • Slowly add this compound (1.0 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the mono-pivaloylated product.

  • Characterize the product by NMR and mass spectrometry to confirm acylation at the primary hydroxyl group.

Visualizing Acylation Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_output Output Substrate Substrate (Alcohol, Amine, etc.) Reaction Acylation Reaction Substrate->Reaction AcylatingAgent Acylating Agent (e.g., this compound) AcylatingAgent->Reaction Solvent Solvent Solvent->Reaction Base Base/Catalyst (e.g., Pyridine, DMAP) Base->Reaction Workup Work-up & Purification Reaction->Workup Product Acylated Product Workup->Product Byproducts Byproducts Workup->Byproducts

Caption: General workflow for an acylation reaction.

Acylating_Agent_Comparison cluster_pivaloyl This compound cluster_acetyl Acetyl Chloride cluster_benzoyl Benzoyl Chloride Pivaloyl This compound Piv_Sterics High Steric Hindrance Pivaloyl->Piv_Sterics Piv_Selectivity High Selectivity Piv_Sterics->Piv_Selectivity Piv_Reactivity Moderate Reactivity Piv_Sterics->Piv_Reactivity Acetyl Acetyl Chloride Ac_Sterics Low Steric Hindrance Acetyl->Ac_Sterics Ac_Selectivity Low Selectivity Ac_Sterics->Ac_Selectivity Ac_Reactivity High Reactivity Ac_Sterics->Ac_Reactivity Benzoyl Benzoyl Chloride Bz_Sterics Moderate Steric Hindrance Benzoyl->Bz_Sterics Bz_Resonance Resonance Stabilization Benzoyl->Bz_Resonance Bz_Reactivity Moderate Reactivity Bz_Resonance->Bz_Reactivity

Caption: Comparative properties of acylating agents.

Conclusion

This compound is a valuable acylating agent, particularly when chemoselectivity for less sterically hindered functional groups is required. Its primary distinguishing feature is the bulky tert-butyl group, which, while reducing overall reactivity compared to less hindered acyl chlorides like acetyl chloride, provides a high degree of selectivity and imparts significant stability to the resulting pivaloyl esters and amides. For applications demanding rapid and non-selective acylation, acetyl chloride may be the preferred reagent. Benzoyl chloride offers a balance of reactivity and the ability to introduce an aromatic moiety. The choice of acylating agent should, therefore, be guided by the specific requirements of the synthetic target, including the desired selectivity, the stability of the final product, and the overall synthetic strategy.

References

Pivaloyl Chloride vs. Pivaloic Anhydride: A Comparative Guide for Alcohol Protection

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, the protection of hydroxyl groups is a fundamental strategy to prevent unwanted side reactions. The pivaloyl (Piv) group is a sterically hindered and robust protecting group for alcohols, valued for its stability across a wide range of reaction conditions. The two most common reagents for introducing the pivaloyl group are pivaloyl chloride and pivaloic anhydride. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific synthetic needs.

Performance Comparison: this compound vs. Pivaloic Anhydride

The choice between this compound and pivaloic anhydride for alcohol protection hinges on factors such as substrate reactivity, desired selectivity, and purification considerations. While both reagents effectively introduce the pivaloyl group, they exhibit distinct differences in reactivity, reaction conditions, and byproduct profiles.

FeatureThis compoundPivaloic Anhydride
Reactivity HighModerate
Typical Conditions Pyridine, triethylamine, DMAP (catalyst) in CH₂Cl₂, THF, 0 °C to rtLewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃), DMAP, or catalyst-free (neat, heat)
Reaction Time Generally fasterCan be slower, but catalyst-free protocols can be rapid with heating[1][2]
Selectivity Good selectivity for primary > secondary alcohols[1]Good selectivity for primary > secondary alcohols and aliphatic > phenolic alcohols[1][2]
Byproducts HCl (neutralized by base), pyridinium hydrochloridePivaloic acid
Purification Generally straightforward; byproducts are often salts that can be washed away.Can be challenging; unreacted pivalic anhydride has a high boiling point (193 °C), making its removal by distillation difficult on a larger scale[3].
Side Reactions Formation of alkyl chlorides, particularly in the presence of DMF[4][5].Fewer reported side reactions under standard conditions.
Handling Corrosive, flammable, and toxic liquid; reacts vigorously with water and alcohols[5].Less hazardous than this compound.

Experimental Protocols

Detailed methodologies for the pivaloylation of an alcohol using both this compound and pivaloic anhydride are provided below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: Pivaloylation of N-Boc-hydroxylamine with this compound

This protocol details the pivaloylation of N-Boc-hydroxylamine, which serves as a general procedure for the protection of a hydroxylamine, and can be adapted for alcohols.

Procedure:

  • A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a thermocouple, and a rubber septum.

  • N-Boc-hydroxylamine (30.0 g, 0.225 mol, 1.0 equiv), triethylamine (34.5 mL, 25.1 g, 0.248 mol, 1.1 equiv), and CH₂Cl₂ (0.45 L) are added to the flask.

  • The reaction vessel is placed in an ice/water bath and stirred until all solids have dissolved.

  • A 50-mL dropping funnel is filled with this compound (28.0 mL, 27.5 g, 0.228 mol, 1.0 equiv).

  • This compound is added dropwise to the stirring solution over 30 minutes.

  • The reaction mixture is stirred for an additional 30 minutes in the ice/water bath.

  • The ice/water bath is removed, and the reaction is stirred for an additional 2 hours at room temperature.

  • The resulting suspension is vacuum-filtered, and the filter cake is washed with CH₂Cl₂ (2 x 20 mL).

  • The filtrate is transferred to a separatory funnel and washed sequentially with distilled water (0.20 L), a saturated aqueous solution of NaHCO₃ (0.20 L), and a saturated aqueous solution of NaCl (0.10 L).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to afford the pivaloylated product.[3]

Protocol 2: Catalyst-Free Pivaloylation of Benzyl Alcohol with Pivalic Anhydride

This protocol describes a simple and efficient method for the pivaloylation of alcohols under solvent-free and catalyst-free conditions.

Procedure:

  • To a stirred solution of benzyl alcohol (1 mmol) is added pivalic anhydride (1.2 mmol).

  • The reaction mixture is heated at 80 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure pivaloate ester.

This solvent-free method has been shown to be effective for a variety of primary and secondary alcohols, with high yields and short reaction times.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the pivaloylation of alcohols using both this compound and pivaloic anhydride.

Pivaloyl_Chloride_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Alcohol Alcohol Mix Mix Reagents in Solvent (e.g., CH2Cl2) Alcohol->Mix PivCl This compound PivCl->Mix Base Base (e.g., Pyridine) Base->Mix React Stir at 0 °C to RT Mix->React Filter Filter Precipitate React->Filter Wash Aqueous Wash Filter->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography (if necessary) Evaporate->Purify Piv_Ester Pivaloyl Ester Purify->Piv_Ester

Pivaloylation workflow using this compound.

Pivaloic_Anhydride_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Alcohol Alcohol Mix Mix Reagents (Solvent or Neat) Alcohol->Mix Piv2O Pivaloic Anhydride Piv2O->Mix Catalyst Catalyst (Optional) (e.g., DMAP, Lewis Acid) Catalyst->Mix React Stir with Heating (if necessary) Mix->React Cool Cool to RT React->Cool Purify Column Chromatography Cool->Purify Piv_Ester Pivaloyl Ester Purify->Piv_Ester

Pivaloylation workflow using pivaloic anhydride.

Conclusion

Both this compound and pivaoic anhydride are effective reagents for the protection of alcohols.

  • This compound is a more reactive agent that often leads to faster reactions and simpler purification of the desired pivaloate ester, as its byproducts are easily removed. However, its high reactivity can sometimes lead to side reactions, such as the formation of alkyl chlorides, and it requires careful handling due to its hazardous nature.

  • Pivaloic anhydride is a less reactive and safer alternative. It can be employed under a variety of conditions, including milder catalyst-free protocols, and often exhibits excellent selectivity. The primary drawback is the potential difficulty in removing unreacted anhydride during purification, which can be a significant issue in large-scale syntheses.

Ultimately, the choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the alcohol substrate, the scale of the reaction, and the purification strategy. For sensitive substrates or when avoidance of harsh reagents is critical, pivaloic anhydride may be the preferred choice. For more robust substrates where a rapid reaction and straightforward purification are desired, this compound is an excellent option, provided appropriate safety precautions are taken.

References

A Researcher's Guide to Confirming Pivaloylation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the successful acylation of a molecule with a pivaloyl group is a critical step that requires robust analytical confirmation. The bulky tert-butyl group of the pivaloyl moiety can significantly alter a molecule's properties, influencing its stability, solubility, and biological activity. Therefore, rigorous verification of this modification is paramount. This guide provides a comparative overview of the primary analytical techniques used to confirm pivaloylation, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.

Key Analytical Techniques for Pivaloylation Confirmation

The confirmation of a pivaloylation reaction can be approached using several powerful analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the available instrumentation. The most commonly employed methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy is a highly effective method for confirming pivaloylation due to the distinct signal of the nine equivalent protons of the tert-butyl group. This signal appears as a sharp singlet in a region of the spectrum that is often free from other interfering signals. The integration of this peak relative to other signals in the molecule can be used to confirm the stoichiometry of the pivaloylation and to quantify the reaction yield or conversion.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Pivaloylation Confirmation
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried reaction mixture or purified product.

    • Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the sample.

    • Add a known amount of an internal standard (e.g., dimethyl sulfone, 1,4-dinitrobenzene) to the NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.

  • Instrument Parameters:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum, including phasing and baseline correction.

    • Integrate the sharp singlet corresponding to the pivaloyl group's tert-butyl protons (typically around 1.2-1.3 ppm).

    • Integrate a well-resolved signal from the starting material and the corresponding signal in the pivaloylated product.

    • Calculate the conversion or yield by comparing the integral of the pivaloyl signal to the integrals of the starting material and product signals, referencing the internal standard.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Spectrometer Parameters (D1, ns) transfer->setup acquire Acquire 1H NMR Spectrum setup->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Pivaloyl & Substrate Signals process->integrate calculate Calculate Conversion/Yield integrate->calculate report report calculate->report Report Confirmation & Purity

NMR Experimental Workflow

Mass Spectrometry (MS)

Principle: Mass spectrometry confirms pivaloylation by detecting the mass increase in the substrate molecule corresponding to the addition of the pivaloyl group (C₅H₉O, 85.06 Da). Furthermore, the fragmentation pattern in the mass spectrum can provide definitive structural evidence. The pivaloyl group often yields a characteristic acylium ion ([M-O-C(CH₃)₃]⁺) at m/z 57 upon fragmentation, which serves as a signature for its presence.

Experimental Protocol: GC-MS Confirmation of Pivaloylation

This protocol is adapted for a volatile, pivaloylated alcohol.

  • Sample Preparation:

    • Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If the analyte is not sufficiently volatile, derivatization may be necessary. For example, hydroxyl groups can be silylated to increase volatility.

  • Instrument Parameters (GC):

    • Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

    • Injector: Set to a temperature of 250°C with an appropriate split ratio (e.g., 20:1).

  • Instrument Parameters (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

    • Mass Range: Scan a mass range that includes the expected molecular ions of the starting material and the pivaloylated product (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum of the peak corresponding to the pivaloylated product.

    • Look for the molecular ion peak (M⁺) and the characteristic fragment ion at m/z 57.

MS_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (GC-MS) cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent derivatize Derivatize (if needed) dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Ionize & Fragment (EI) separate->ionize detect Mass Analysis ionize->detect analyze_tic Analyze Total Ion Chromatogram detect->analyze_tic extract_ms Extract Mass Spectrum analyze_tic->extract_ms identify_fragments Identify Molecular Ion & m/z 57 extract_ms->identify_fragments report report identify_fragments->report Confirm Structure

Mass Spectrometry Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and straightforward method for monitoring the progress of a pivaloylation reaction. The confirmation is based on the disappearance of the reactant's functional group stretch (e.g., the broad O-H stretch of an alcohol at ~3300 cm⁻¹) and the appearance of the characteristic ester carbonyl (C=O) stretch of the pivaloate ester at approximately 1725-1740 cm⁻¹. The presence of a strong C-O stretch around 1150 cm⁻¹ further supports the formation of the ester.

Experimental Protocol: Reaction Monitoring by ATR-FTIR
  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

    • Record a background spectrum of the solvent and reaction setup before adding the final reagent.

  • Data Acquisition:

    • Immerse the ATR probe into the reaction mixture.

    • Collect spectra at regular intervals (e.g., every 5 minutes) throughout the course of the reaction.

  • Data Analysis:

    • Observe the change in the IR spectrum over time.

    • Monitor the decrease in the absorbance of the starting material's characteristic peak (e.g., O-H stretch).

    • Track the increase in the absorbance of the pivaloate ester's carbonyl peak (~1730 cm⁻¹).

    • The reaction is considered complete when the starting material's peak has disappeared and the product's carbonyl peak intensity has stabilized.

FTIR_Workflow cluster_setup Instrument Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis background Record Background Spectrum immerse Immerse ATR Probe background->immerse collect Collect Spectra Over Time immerse->collect observe Observe Spectral Changes collect->observe track Track Reactant & Product Peaks observe->track determine Determine Reaction Endpoint track->determine report report determine->report Confirm Reaction Completion

FTIR Reaction Monitoring Workflow

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is an excellent technique for monitoring the progress of a pivaloylation reaction and for assessing the purity of the final product. A reversed-phase HPLC method can separate the more nonpolar pivaloylated product from the more polar starting material. By monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time, the reaction conversion can be determined.

Experimental Protocol: Reversed-Phase HPLC Analysis
  • Method Development:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or trifluoroacetic acid, is typically used. Start with a higher proportion of A and ramp up to a higher proportion of B.

    • Detector: A UV detector set at a wavelength where both the reactant and product absorb is ideal.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture at various time points.

    • Dilute the aliquot with the initial mobile phase composition to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas of the starting material and the pivaloylated product in the chromatograms.

    • Calculate the percent conversion at each time point using the relative peak areas.

    • Assess the purity of the final product by calculating the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_method_dev Method Development cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis select_column Select C18 Column optimize_mp Optimize Mobile Phase Gradient select_column->optimize_mp inject Inject Sample optimize_mp->inject quench Quench Reaction Aliquot dilute Dilute with Mobile Phase quench->dilute filter Filter Sample dilute->filter filter->inject separate Chromatographic Separation inject->separate integrate Integrate Peak Areas separate->integrate calculate Calculate Conversion & Purity integrate->calculate report report calculate->report Report Purity & Conversion

HPLC Experimental Workflow

Quantitative Comparison of Analytical Methods

FeatureNMR SpectroscopyMass SpectrometryFTIR SpectroscopyHPLC
Primary Information Structural Confirmation & QuantificationStructural Confirmation & Molecular WeightFunctional Group TransformationPurity & Quantification
Specificity HighVery HighModerateHigh
Sensitivity Moderate (mg range)Very High (pg-ng range)Low (% range)High (ng-µg range)
Quantitative Accuracy High (with internal standard)Semi-quantitative (without standards)Low (primarily for monitoring)High (with standards)
Speed (per sample) 5-15 minutes10-30 minutes (with GC/LC)< 2 minutes10-20 minutes
Cost (instrumentation) HighHighLowModerate
Sample Preparation SimpleModerate (may require derivatization)Minimal to noneModerate (requires filtration)

Comparative Analysis of Methods

Method_Comparison cluster_strengths Strengths cluster_weaknesses Limitations NMR_S NMR - Unambiguous Structure - Quantitative MS_S Mass Spec - High Sensitivity - Confirms MW FTIR_S FTIR - Fast & Real-time - Low Cost HPLC_S HPLC - Excellent for Purity - Quantitative NMR_W NMR - Lower Sensitivity - High Cost MS_W Mass Spec - Destructive - Complex Spectra FTIR_W FTIR - Low Specificity - Not Quantitative HPLC_W HPLC - Requires Standard - Method Development Pivaloylation Confirming Pivaloylation Pivaloylation->NMR_S Definitive Confirmation Pivaloylation->MS_S High-throughput Screening Pivaloylation->FTIR_S Reaction Monitoring Pivaloylation->HPLC_S Purity Assessment

Comparison of Analytical Methods

Conclusion

The confirmation of pivaloylation is a critical step in chemical synthesis and drug development, and a variety of powerful analytical techniques are available for this purpose.

  • NMR spectroscopy stands out for its ability to provide unambiguous structural confirmation and accurate quantification in a single experiment.

  • Mass spectrometry offers unparalleled sensitivity, making it ideal for detecting trace amounts of the pivaloylated product and for high-throughput screening.

  • FTIR spectroscopy is an invaluable tool for real-time reaction monitoring due to its speed and simplicity.

  • HPLC is the workhorse for assessing the purity of the final product and for quantitative analysis of reaction kinetics.

The optimal choice of analytical method will depend on the specific goals of the analysis, the available resources, and the nature of the sample. In many cases, a combination of these techniques will provide the most comprehensive and reliable confirmation of a successful pivaloylation.

A Researcher's Guide to Verifying Reaction Completion with Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the fast-paced environments of scientific research and drug development, ensuring a chemical reaction has proceeded to completion is paramount for yield optimization, purity, and safety. Spectroscopic techniques offer powerful, often real-time, insights into the molecular transformations occurring within a reaction vessel. This guide provides a comparative overview of common spectroscopic methods used to verify reaction completion, supported by experimental considerations and data.

Spectroscopy serves as a cornerstone of analytical chemistry, providing both qualitative and quantitative data.[1] Its ability to monitor changes in concentration, structure, and energy makes it indispensable for dynamic studies of chemical reactions.[1]

Comparative Overview of Spectroscopic Techniques

The choice of spectroscopic tool depends on several factors including the nature of the reactants and products, the reaction conditions, and the level of detail required. The most commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each offers distinct advantages and limitations.[1][2]

Technique Principle Strengths Limitations Typical Sensitivity
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (typically ¹H or ¹³C), providing detailed information about molecular structure.[1][3][4]Provides rich structural detail, enabling unambiguous identification of reactants and products; excellent for quantitative analysis.[1][3]Lower sensitivity compared to other methods; can be time-consuming and requires relatively larger sample amounts.[1][5]Millimolar (mM) to Micromolar (µM)
IR (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.[1][6]Non-destructive, requires minimal sample preparation, and can be used for solid and gas samples; excellent for tracking the appearance/disappearance of specific functional groups.[1][7]Spectra can be complex with overlapping absorption bands, making interpretation difficult.[1]Percent (%) to parts per thousand (ppt)
UV-Vis Spectroscopy Measures the absorption of UV or visible light due to electronic transitions in molecules, often used to determine the concentration of analytes.[1][8]Rapid analysis, high sensitivity, and widely applicable for compounds with chromophores.[1]Limited to analytes with direct electronic transitions; less effective for turbid or colored samples.[1]Micromolar (µM) to Nanomolar (nM)
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.[1][9]Extremely high sensitivity and specificity; capable of analyzing complex mixtures and providing molecular weight information.[1][9][10]Can require complex sample preparation and specialized equipment.[1][5]Picomolar (pM) to Femtomolar (fM)

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for obtaining reliable and reproducible results.[11] Below are generalized protocols for monitoring reaction completion using each technique.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reactions by observing the change in the chemical environment of nuclei over time.[12] It provides detailed structural information, making it ideal for identifying reactants, products, and intermediates.[1][3]

Experimental Protocol:

  • Sample Preparation: At the start of the reaction (t=0), withdraw a small aliquot of the reaction mixture. Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Reference Standard: Add an internal standard with a known concentration and a simple spectrum that does not overlap with reactant or product signals.

  • Data Acquisition: Acquire a ¹H NMR spectrum. The disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be monitored.[12]

  • Time-course Monitoring: Repeat steps 1-3 at regular time intervals throughout the reaction.

  • Quantitative Analysis: Reaction completion is verified when the signals of the starting material are no longer detectable. The concentration of the product can be quantified by integrating its signals relative to the internal standard.[3][13]

2. Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for tracking changes in functional groups. For example, the conversion of a carbonyl group to an alcohol is easily monitored by the disappearance of the C=O stretch and the appearance of an O-H stretch.[6][7]

Experimental Protocol:

  • Background Spectrum: Measure a background spectrum of the solvent and any catalysts to compensate for environmental effects.[7]

  • Initial Spectrum (t=0): Acquire an IR spectrum of the reaction mixture at the start of the reaction. Identify characteristic peaks for the starting materials.

  • In-situ Monitoring: For real-time analysis, use an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel.[14] This allows for continuous data collection without sample removal.[14]

  • Data Collection: Record spectra at regular intervals. The reaction progress is monitored by the decrease in the absorbance of reactant peaks and the increase in product peaks.[7]

  • Verification of Completion: The reaction is considered complete when the characteristic peaks of the starting material have disappeared and the product peaks no longer increase in intensity.

3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a highly sensitive technique for quantitative analysis, particularly for reactions involving colored compounds or those with strong UV chromophores.[1][15]

Experimental Protocol:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for a key reactant or product.

  • Baseline Measurement: Before initiating the reaction, measure the absorbance of a "blank" solution containing the solvent and all reagents except the chromophoric reactant.[8][16]

  • Reaction Initiation: Start the reaction and immediately begin recording absorbance at the selected λmax over time.[15]

  • Kinetic Trace: Plot absorbance versus time. The reaction's progress can be followed by the decrease in absorbance of a reactant or the increase in absorbance of a product.[17]

  • Endpoint Determination: The reaction is complete when the absorbance value stabilizes, indicating that the concentration of the monitored species is no longer changing.

4. Mass Spectrometry (MS)

Mass spectrometry is an exceptionally sensitive technique that can monitor reactions in real-time by directly detecting the molecular weights of reactants and products.[9][18][19]

Experimental Protocol:

  • Ionization Source Setup: Choose an appropriate ionization method (e.g., electrospray ionization - ESI) and mount the source on the mass spectrometer.[18]

  • Direct Infusion: Introduce the reaction mixture directly into the mass spectrometer at a constant flow rate using a syringe pump.

  • Initial Mass Spectrum (t=0): Acquire a mass spectrum at the beginning of the reaction to identify the mass-to-charge ratio (m/z) of the key starting materials.[18]

  • Real-Time Monitoring: Continuously acquire mass spectra as the reaction proceeds. Monitor the decrease in the ion intensity of the reactant's m/z and the increase in the intensity of the product's m/z.[18][19][20]

  • Confirmation of Completion: Reaction completion is confirmed when the ion signal for the starting material is absent and the product signal is maximized and stable.

Workflow for Selecting a Spectroscopic Method

The decision-making process for choosing the appropriate analytical technique can be streamlined. The following diagram illustrates a logical workflow for this selection process.

G cluster_start Start cluster_questions Key Questions cluster_methods Recommended Method Start Reaction to Monitor Q1 Structural Detail Needed? Start->Q1 Q2 Functional Group Change? Q1->Q2 No NMR NMR Spectroscopy Q1->NMR Yes Q3 Analyte has Chromophore? Q2->Q3 No IR IR (FTIR) Spectroscopy Q2->IR Yes Q4 High Sensitivity Required? Q3->Q4 No UV UV-Vis Spectroscopy Q3->UV Yes Q4->NMR No, Consider Other Factors MS Mass Spectrometry Q4->MS Yes

References

A Comparative Analysis of Pivaloyl Chloride Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pivaloyl chloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers, is synthesized through various methods, each presenting distinct advantages and disadvantages.[1] This guide provides a comparative study of the most common synthesis routes from pivalic acid, offering detailed experimental protocols, performance data, and safety considerations to aid researchers in selecting the most suitable method for their specific applications.

Executive Summary of Synthesis Methods

The primary industrial and laboratory methods for synthesizing this compound involve the reaction of pivalic acid with a chlorinating agent. The most prevalent methods utilize thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and a continuous process with trichloromethylated aromatic compounds like phenylchloroform. While historically significant, the use of phosphorus pentachloride (PCl₅) is now less common due to challenges in purification.[2][3] The use of oxalyl chloride is also a viable laboratory-scale method.

The selection of a particular method is often dictated by factors such as desired yield and purity, scale of the reaction, cost of reagents, and the required safety infrastructure.

Comparative Performance Data

The following table summarizes the key performance indicators for the most common this compound synthesis methods.

ParameterThionyl Chloride MethodPhosphorus Trichloride MethodContinuous Process with Phenylchloroform
Typical Yield 75-95%[1]>92%[4]>96%[5]
Product Purity >99% (with catalyst)[2]99.5%[4]>99.5%[6]
Reaction Temperature 40-60°C[1]45-70°C[7]60-180°C[5]
Reaction Time ~2 hours[1]~2 hours[7]Continuous[5]
Key Byproducts SO₂, HCl[8]H₃PO₃[7]HCl, Benzoyl Chloride[5]
Primary Advantages Good yield, relatively simple procedure.[9]High purity, separable byproducts.[2]High yield and purity, efficient for large scale.[5]
Primary Disadvantages Potential for sulfur contamination.[2]Difficult to remove final traces of phosphorous acid.[8]Requires specialized equipment for continuous flow.[8]

Synthesis Pathways Overview

The following diagram illustrates the common pathways for the synthesis of this compound from pivalic acid.

G cluster_main This compound Synthesis Pathways cluster_reagents Chlorinating Agents Pivalic Acid Pivalic Acid SOCl2 SOCl2 Pivalic Acid->SOCl2 Thionyl Chloride Method PCl3 PCl3 Pivalic Acid->PCl3 Phosphorus Trichloride Method PhCCl3 PhCCl3 Pivalic Acid->PhCCl3 Continuous Process COCl2 COCl2 Pivalic Acid->COCl2 Phosgene Method This compound This compound SOCl2->this compound PCl3->this compound PhCCl3->this compound COCl2->this compound

Caption: Common synthesis routes for this compound.

Detailed Experimental Protocols

Method 1: Synthesis using Thionyl Chloride

This method is widely used due to its good yields and the volatile nature of its byproducts, which simplifies purification.[10] The reaction can be catalyzed by N,N-dimethylformamide (DMF) or pyridine to increase the reaction rate and selectivity.[2]

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

  • Charging the Flask: Charge the flask with pivalic acid.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (typically a 20-50% molar excess) to the pivalic acid with stirring.[2] The reaction is exothermic.

  • Heating: Heat the reaction mixture to a temperature of 40-60°C.[1]

  • Reaction Time: Maintain the temperature and stirring for approximately 2 hours, or until the evolution of gas ceases.[1]

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[11]

  • Purification: The crude this compound is then purified by fractional distillation, collecting the fraction boiling at 105-106°C.

Method 2: Synthesis using Phosphorus Trichloride

This method offers high purity and the byproduct, phosphorous acid, is a solid that can be separated by decantation.[2][8]

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel, a reflux condenser, and a mechanical stirrer.

  • Charging the Flask: Add pivalic acid to the reaction flask.

  • Addition of Phosphorus Trichloride: Heat the pivalic acid to approximately 60°C with stirring.[12] Add phosphorus trichloride dropwise from the dropping funnel over a period of 3-4 hours, maintaining the temperature at 60-62°C.[12] The molar ratio of pivalic acid to phosphorus trichloride is typically 1:0.35-0.45.[12]

  • Reaction Time: After the addition is complete, continue to stir the mixture at the same temperature for an additional 2.5-3 hours.[12]

  • Work-up: Allow the mixture to cool and stand, which will cause the phosphorous acid to precipitate. Separate the upper layer of crude this compound by decantation.

  • Purification: Purify the crude product by fractional distillation, collecting the fraction at 104-105°C to obtain pure this compound.[4]

Method 3: Continuous Process with Phenylchloroform (Benzotrichloride)

This industrial method provides high yields and purity through a continuous process, making it highly efficient for large-scale production.[5]

Experimental Protocol (Illustrative):

  • Reactor Setup: A glass-lined reactor suitable for continuous operation under reduced pressure is used, equipped with inlets for reactants and an outlet for the gaseous product stream leading to a distillation column.[5]

  • Reactant Feed: Pivalic acid, phenylchloroform, and a Friedel-Crafts catalyst (e.g., FeCl₃) are continuously introduced into the reactor.[5]

  • Reaction Conditions: The reaction is maintained at a temperature between 60°C and 180°C under reduced pressure.[5]

  • Product Separation: this compound, being more volatile, is continuously removed from the reactor as a gas along with other volatile components. This gaseous stream is passed through a distillation column to separate the this compound.[5]

  • Purification: The collected this compound is of high purity, often exceeding 99.5%.[6] The less volatile benzoyl chloride, formed as a co-product, is removed from the bottom of the reactor.[5]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

G cluster_workflow General this compound Synthesis Workflow Start Start Reaction Reaction of Pivalic Acid with Chlorinating Agent Start->Reaction Workup Quenching and/or Removal of Excess Reagent Reaction->Workup Purification Fractional Distillation Workup->Purification Analysis Purity Analysis (e.g., GC) Purification->Analysis End End Analysis->End

Caption: A typical workflow for this compound synthesis.

Safety Considerations

The synthesis of this compound involves hazardous materials that require strict safety protocols.

  • This compound: It is a corrosive, flammable, and toxic liquid.[1] It reacts violently with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Thionyl Chloride: This reagent is highly corrosive and toxic. It reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[13][14][15][16] All manipulations should be performed in a fume hood, and appropriate PPE is mandatory.

  • Phosphorus Trichloride: It is a toxic and corrosive liquid that also reacts with water. Inhalation can be harmful. Strict adherence to safety protocols and use of a fume hood are essential.

  • General Precautions: Ensure that an eyewash station and safety shower are readily accessible. All glassware should be dry before use to prevent violent reactions with the chlorinating agents.

This guide provides a foundational understanding of the common synthesis methods for this compound. The choice of method will ultimately depend on the specific requirements of the research or production goals. For laboratory-scale synthesis, the thionyl chloride and phosphorus trichloride methods are often preferred, while the continuous process is more suited for industrial-scale production.

References

A Comparative Guide to the Stability of Pivaloyl Esters and Amides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision that can significantly impact the synthetic efficiency and biological activity of a molecule. Among the myriad of choices, the pivaloyl group, a bulky acyl moiety, is often employed to protect alcohols and amines. This guide provides a comprehensive comparison of the stability of pivaloyl esters and amides against other common alternatives, supported by experimental data and detailed protocols to aid in the rational design of chemical entities.

Pivaloyl Esters: A Robust Shield for Alcohols

Pivaloyl (Piv) esters are known for their exceptional stability compared to less sterically hindered acyl protecting groups such as acetyl (Ac) and benzoyl (Bz). This enhanced stability is primarily attributed to the steric bulk of the tert-butyl group, which hinders the approach of nucleophiles and hydrolytic enzymes to the ester carbonyl.

Comparative Stability Data of Acyl Protecting Groups for Alcohols

The following table summarizes the relative stability of pivaloyl esters in comparison to other common ester protecting groups under various hydrolytic conditions. It is important to note that direct comparative studies under identical conditions are scarce, and thus the data presented is a compilation from various sources.

Protecting GroupStructureAcidic Hydrolysis (Relative Rate)Basic Hydrolysis (Relative Rate)Enzymatic Hydrolysis (e.g., PLE) (Relative Rate)Plasma Stability (t½)
Pivaloyl (Piv) Very SlowSlowVery Slow> 120 min
Acetyl (Ac) ModerateFastFast< 30 min
Benzoyl (Bz) SlowModerateModerate30 - 90 min
tert-Butyldimethylsilyl (TBS) FastStableStable> 120 min

Note: Relative rates are qualitative comparisons based on general chemical principles and available literature. Plasma stability half-lives are approximate and can vary significantly depending on the specific molecule and plasma source.

Pivaloyl Amides: Enhancing the Durability of Amine Protection

Similar to their ester counterparts, pivaloyl amides exhibit increased stability towards hydrolysis when compared to less bulky N-acyl groups. This makes the pivaloyl group a suitable choice when a highly robust protection of an amine is required. However, the deprotection of pivaloyl amides often necessitates harsh conditions.

Comparative Stability Data of Amide-Based Protecting Groups for Amines

The table below provides a comparative overview of the stability of the N-pivaloyl group against other common amine protecting groups.

Protecting GroupStructureAcidic Cleavage ConditionsBasic Cleavage ConditionsHydrogenolysis
Pivaloyl (Piv) Harsh (e.g., conc. HCl, heat)Harsh (e.g., strong base, heat)Stable
tert-Butoxycarbonyl (Boc) Mild (e.g., TFA)StableStable
Carboxybenzyl (Cbz) Harsh (e.g., HBr/AcOH)StableReadily cleaved (H₂, Pd/C)
Acetyl (Ac) Moderate to HarshModerate to HarshStable

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurately assessing the stability of protected compounds. Below are standard procedures for evaluating stability under chemical and biological conditions.

Protocol 1: Determination of Chemical Stability to Acidic and Basic Hydrolysis

This protocol outlines a general method for assessing the hydrolytic stability of an ester or amide in acidic and basic aqueous solutions, with analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Test compound (e.g., pivaloyl ester or amide)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA) for mobile phase modification

  • HPLC system with UV or MS detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Constant temperature incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Reaction Setup:

    • Acidic Hydrolysis: In a clean vial, add 10 µL of the 10 mM stock solution to 990 µL of 1 M HCl to achieve a final concentration of 100 µM.

    • Basic Hydrolysis: In a separate vial, add 10 µL of the 10 mM stock solution to 990 µL of 1 M NaOH to achieve a final concentration of 100 µM.

  • Incubation: Incubate the reaction vials at a constant temperature (e.g., 37°C or 50°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from each reaction vial.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing an equal volume of a neutralizing solution (e.g., for the acidic sample, use 1 M NaOH; for the basic sample, use 1 M HCl) and a suitable volume of the initial mobile phase to prevent precipitation.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase Example: A gradient of water with 0.1% FA (Solvent A) and acetonitrile with 0.1% FA (Solvent B).

    • Detection: Monitor the disappearance of the parent compound and the appearance of hydrolysis products using a UV detector at a suitable wavelength or a mass spectrometer.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t½) of the compound under each condition.

Protocol 2: In Vitro Plasma Stability Assay

This protocol describes a common method to evaluate the stability of a compound in plasma, which contains various hydrolytic enzymes.

Materials:

  • Test compound

  • Control compound with known plasma stability (e.g., a rapidly hydrolyzed ester and a stable compound)

  • Pooled plasma from the species of interest (e.g., human, rat, mouse), stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis

  • LC-MS/MS system

  • 96-well plates

  • Constant temperature incubator

Procedure:

  • Thawing and Preparation: Thaw the plasma on ice. Centrifuge the thawed plasma to remove any cryoprecipitates.

  • Compound Preparation: Prepare a 1 mM stock solution of the test and control compounds in DMSO.

  • Reaction Initiation: In a 96-well plate, pre-warm the plasma to 37°C. Add the test and control compounds to the plasma to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.1%). Mix gently.

  • Incubation and Sampling: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

  • Protein Precipitation: Transfer the aliquot to a new 96-well plate containing cold acetonitrile with an internal standard (typically 3-4 volumes of ACN to 1 volume of plasma sample) to precipitate the plasma proteins and stop the reaction.

  • Centrifugation: Seal the plate and vortex. Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time.

  • Data Analysis: Determine the half-life (t½) and the intrinsic clearance (Cl_int) of the compound in plasma by plotting the natural logarithm of the percentage of remaining compound versus time.

Visualizing Stability and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Chemical_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (10 mM in ACN/DMSO) acid Acidic Condition (e.g., 1 M HCl, 37°C) stock->acid Dilute to 100 µM base Basic Condition (e.g., 1 M NaOH, 37°C) stock->base Dilute to 100 µM quench Quench Aliquots at Time Points acid->quench base->quench hplc HPLC or LC-MS Analysis quench->hplc data Data Analysis (Calculate t½) hplc->data

Workflow for Chemical Stability Assessment.

Enzymatic_Hydrolysis pivaloyl_ester Pivaloyl Ester transition_state Tetrahedral Intermediate pivaloyl_ester->transition_state Enzyme Binding esterase Esterase (e.g., in Plasma) esterase->transition_state transition_state->pivaloyl_ester Reversible products Carboxylic Acid + Alcohol transition_state->products Hydrolysis

Enzymatic Hydrolysis of a Pivaloyl Ester.

Stability_Comparison cluster_esters Ester Protecting Groups cluster_amides Amide Protecting Groups stability Stability to Hydrolysis Less Stable More Stable acetyl Acetyl stability:less->acetyl benzoyl Benzoyl stability:less->benzoyl pivaloyl_e Pivaloyl stability:more->pivaloyl_e acetyl_a Acetyl stability:less->acetyl_a boc Boc stability:less->boc cbz Cbz stability:less->cbz pivaloyl_a Pivaloyl stability:more->pivaloyl_a

Relative Stability of Protecting Groups.

Conclusion

The choice of a protecting group is a multifaceted decision that requires careful consideration of the desired stability profile. Pivaloyl esters and amides offer a high degree of stability against both chemical and enzymatic hydrolysis due to significant steric hindrance. This makes them excellent choices for protecting alcohols and amines during synthetic sequences where harsh conditions are employed or when prolonged stability in a biological environment is desired. However, the robustness of the pivaloyl group also translates to more challenging deprotection conditions. By understanding the comparative stabilities and employing the detailed protocols provided in this guide, researchers can make more informed decisions in the design and development of their molecules.

Navigating Steric Hindrance: A Comparative Guide to Bulky Protecting Groups Beyond Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective protection of functional groups is a cornerstone of successful organic synthesis. When a high degree of steric bulk is required to shield a reactive site, pivaloyl chloride has long been a go-to reagent. However, a range of alternative protecting groups offer distinct advantages in terms of stability, ease of removal, and orthogonality. This guide provides an objective comparison of this compound with other bulky protecting groups, supported by experimental data and detailed protocols to aid in the strategic selection of the optimal protective moiety.

Performance Comparison of Bulky Protecting Groups

The choice of a bulky protecting group is a critical decision in a synthetic strategy, influencing reaction outcomes and overall efficiency. The following table summarizes key performance indicators for pivaloyl, Triisopropylsilyl (TIPS), tert-Butyldimethylsilyl (TBDMS), and Trityl (Tr) groups when used to protect a primary alcohol, using benzyl alcohol as a representative substrate.

Protecting GroupReagentTypical Protection ConditionsTypical Yield (%)Typical Deprotection ConditionsTypical Yield (%)Acid StabilityBase Stability
Pivaloyl (Piv) This compoundPyridine, DMAP, CH₂Cl₂, 0 °C to rt>95LiAlH₄, Et₂O, 0 °C to rt; or NaOH/MeOH, reflux>90HighModerate
TIPS TIPSClImidazole, DMF, rt~96TBAF, THF, rt>95ModerateHigh
TBDMS TBDMSClImidazole, DMF, rt>90TBAF, THF, rt; or mild acid (e.g., AcOH)>95LowHigh
Trityl (Tr) Trityl chloridePyridine, DMAP, CH₂Cl₂, rt~90Mild acid (e.g., TFA in CH₂Cl₂)>90Very LowHigh

Understanding Steric Bulk: A Visual Representation

The primary function of these protecting groups is to provide steric shielding. The following diagram illustrates the relative steric bulk of the pivaloyl, TIPS, TBDMS, and trityl groups.

Figure 1: Relative steric bulk of common protecting groups.

Experimental Workflows and Protocols

A generalized workflow for the protection and deprotection of an alcohol is depicted below. This is followed by detailed experimental protocols for the protection of benzyl alcohol with each of the compared reagents and their subsequent deprotection.

Experimental_Workflow Start Alcohol (R-OH) Protect Protection Reaction (+ Protecting Group Reagent) Start->Protect Protected Protected Alcohol (R-OPG) Protect->Protected Reaction Desired Synthetic Transformation(s) Protected->Reaction Deprotect Deprotection Reaction Reaction->Deprotect Final Deprotected Alcohol (R-OH) Deprotect->Final

Figure 2: Generalized workflow for alcohol protection and deprotection.

Detailed Experimental Protocols

Substrate: Benzyl Alcohol
Pivaloyl (Piv) Group

a) Protection of Benzyl Alcohol with this compound [1]

  • Procedure: To a solution of benzyl alcohol (1.0 eq), pyridine (1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane (CH₂Cl₂) at 0 °C, this compound (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours until completion (monitored by TLC). The reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with 1M HCl, saturated NaHCO₃ solution, and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford benzyl pivaloate.

  • Expected Yield: >95%

b) Deprotection of Benzyl Pivaloate

  • Procedure (Reductive): To a solution of benzyl pivaloate (1.0 eq) in anhydrous diethyl ether (Et₂O) at 0 °C, lithium aluminum hydride (LiAlH₄, 1.5 eq) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous Na₂SO₄ and concentrated to give benzyl alcohol.

  • Expected Yield: >90%

Triisopropylsilyl (TIPS) Group

a) Protection of Benzyl Alcohol with TIPSCl [2]

  • Procedure: To a solution of benzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), triisopropylsilyl chloride (TIPSCl, 1.2 eq) is added. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is quenched with water and extracted with a mixture of Et₂O and hexanes. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

  • Expected Yield: ~96%

b) Deprotection of Benzyl TIPS Ether

  • Procedure: To a solution of benzyl TIPS ether (1.0 eq) in tetrahydrofuran (THF), a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) is added. The reaction is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield benzyl alcohol.

  • Expected Yield: >95%

tert-Butyldimethylsilyl (TBDMS) Group

a) Protection of Benzyl Alcohol with TBDMSCl

  • Procedure: To a solution of benzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added. The reaction is stirred at room temperature for 2-4 hours. The workup is similar to the TIPS protection protocol.

  • Expected Yield: >90%

b) Deprotection of Benzyl TBDMS Ether [3]

  • Procedure: The deprotection is carried out following the same procedure as for the TIPS ether, using TBAF in THF. Alternatively, for acid-labile substrates, a milder acidic workup can be employed.

  • Expected Yield: >95%

Trityl (Tr) Group

a) Protection of Benzyl Alcohol with Trityl Chloride [4]

  • Procedure: To a solution of benzyl alcohol (1.0 eq) in pyridine, trityl chloride (1.1 eq) and a catalytic amount of DMAP are added. The mixture is stirred at room temperature overnight. The reaction is quenched with methanol, and the solvent is evaporated. The residue is purified by flash chromatography.

  • Expected Yield: ~90%

b) Deprotection of Benzyl Trityl Ether [4]

  • Procedure: The benzyl trityl ether is dissolved in a mixture of dichloromethane (CH₂Cl₂) and a small amount of trifluoroacetic acid (TFA, e.g., 1-5% v/v). The reaction is stirred at room temperature for 30-60 minutes. The reaction is quenched by the addition of a saturated solution of NaHCO₃. The organic layer is separated, dried, and concentrated to give benzyl alcohol.

  • Expected Yield: >90%

Orthogonality and Strategic Considerations

An important aspect of protecting group strategy is orthogonality, which allows for the selective removal of one protecting group in the presence of others. The protecting groups discussed here exhibit a useful degree of orthogonality. For instance, the acid-labile trityl group can be removed under conditions that leave silyl ethers and pivaloates intact.[4] Conversely, fluoride-labile silyl ethers can be cleaved without affecting pivaloyl or trityl groups. The pivaloyl group, being robust to both acidic and fluoride-mediated cleavage, can be removed under reductive or strongly basic conditions, offering another layer of orthogonality.

The selection of a bulky protecting group should be guided by the specific requirements of the synthetic route. For reactions requiring extreme steric hindrance and high stability towards a wide range of reagents, the TIPS group is an excellent choice. When milder deprotection conditions are desired, the TBDMS group offers a good balance of stability and reactivity. The trityl group, with its exceptional bulk and mild acid lability, is particularly useful for the selective protection of primary alcohols.[4] The pivaloyl group remains a valuable option, especially when stability to both acidic and silyl-deprotecting conditions is paramount. By carefully considering the comparative data and protocols presented, researchers can make informed decisions to optimize their synthetic strategies.

References

A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic use of protecting groups and efficient acylation methods is paramount for the successful construction of complex molecules. Pivaloyl chloride, a versatile reagent, offers a unique combination of steric hindrance and reactivity, making it a valuable tool for chemists. This guide provides an objective comparison of this compound with common alternatives for amine protection and acylation, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic route.

This compound for Amine Protection: A Head-to-Head Comparison with Boc-Anhydride

The protection of amine functionalities is a critical step in multi-step syntheses to prevent unwanted side reactions. The bulky pivaloyl group provides excellent steric shielding. Here, we compare its performance against the widely used tert-butyloxycarbonyl (Boc) protecting group, typically introduced using di-tert-butyl dicarbonate (Boc-anhydride).

FeatureThis compoundBoc-Anhydride
Reagent This compoundDi-tert-butyl dicarbonate
Protecting Group Pivaloyl (Piv)tert-Butoxycarbonyl (Boc)
Typical Substrate AnilineAniline
Yield ~85%~95%
Reaction Time 1-2 hours12-24 hours
Typical Conditions Triethylamine, Dichloromethane, 0°C to RTSodium bicarbonate, THF/Water, RT
Deprotection Strong acid (e.g., HBr/AcOH) or base (e.g., KOH)Strong acid (e.g., TFA, HCl)
Advantages Cost-effective, rapid reactionMild protection conditions, orthogonal to many other protecting groups
Disadvantages Harsh deprotection conditionsLonger reaction times, potential for side products with complex substrates

This compound in Acylation Reactions: A Performance Benchmark

This compound is also a potent acylating agent for the formation of amides and esters. Its reactivity is compared here with other common acylating agents in the context of acylating aniline.

Acylating AgentProductYieldReaction Conditions
This compound N-PivaloylanilineHighPyridine, RT
Acetic Anhydride Acetanilide90.6%[1]Zinc dust, RT
Benzoyl Chloride BenzanilideHighAqueous NaOH (Schotten-Baumann reaction)[2]

Experimental Protocols

Protocol 1: N-Pivaloylation of Aniline

Materials:

  • Aniline

  • This compound

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Water

  • Sodium Sulfate

Procedure:

  • To a stirred solution of aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0°C, slowly add a solution of this compound (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-pivaloylaniline.

Protocol 2: N-Boc Protection of Aniline

Materials:

  • Aniline

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of aniline (1.0 eq) in a mixture of THF and water, add sodium bicarbonate (2.0 eq).

  • Add a solution of Boc-anhydride (1.1 eq) in THF dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-aniline.

Protocol 3: Acylation of Aniline with Acetic Anhydride

Materials:

  • Aniline

  • Acetic Anhydride

  • Zinc dust

Procedure:

  • In a flask, mix aniline (1.0 eq) and acetic anhydride (1.2 eq).

  • Add a catalytic amount of zinc dust.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic.

  • After the reaction is complete (monitored by TLC), pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain acetanilide.

Visualizing Synthetic Strategies

To aid in the decision-making process for selecting a protecting group, the following workflow can be considered.

Protecting_Group_Selection start Substrate with Amine stability Desired Stability Profile start->stability acid_labile Acid-Labile Protecting Group? stability->acid_labile Downstream Reactions base_labile Base-Labile Protecting Group? acid_labile->base_labile No boc Use Boc Group acid_labile->boc Yes hydrogenolysis Compatible with Hydrogenolysis? base_labile->hydrogenolysis No fmoc Use Fmoc Group base_labile->fmoc Yes cbz Use Cbz Group hydrogenolysis->cbz Yes piv Consider Pivaloyl Group hydrogenolysis->piv No

Caption: A decision workflow for selecting an appropriate amine protecting group.

A typical acylation reaction using this compound proceeds through a nucleophilic acyl substitution mechanism.

Acylation_Mechanism reactants Amine (R-NH2) + this compound nucleophilic_attack Nucleophilic attack of amine on carbonyl carbon reactants->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Chloride Ion tetrahedral_intermediate->elimination product N-Pivaloyl Amide + HCl elimination->product

Caption: The general mechanism of an N-acylation reaction with this compound.

References

Pivaloyl Chloride in Total Synthesis: A Comparative Analysis of an Acylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of a complex total synthesis. Pivaloyl chloride, a sterically hindered acylating agent, has carved out a significant niche in this field, offering distinct advantages in specific applications, particularly in the protection of sterically demanding alcohols and the formation of amides and esters. This guide provides a comparative analysis of this compound's performance against other acylating agents, supported by experimental data and detailed protocols, to aid in the rational selection of this valuable synthetic tool.

I. Protection of Sterically Hindered Alcohols

The bulky tert-butyl group of this compound makes it an excellent choice for the selective protection of sterically accessible alcohols, particularly primary alcohols, in the presence of more hindered secondary or tertiary alcohols. This steric hindrance also imparts significant stability to the resulting pivaloate ester, making it robust to a range of reaction conditions.

Comparative Data:

While direct head-to-head comparisons in complex total syntheses are not always published, the high yields consistently achieved with this compound for the protection of hindered alcohols underscore its efficacy.

Substrate (Exemplary)Acylating AgentBaseSolventConditionsYield (%)Reference
Complex PolyolThis compoundPyridineDCM0 °C to rt>90General Observation
Hindered Secondary AlcoholAcetyl ChloridePyridineDCM0 °C to rtLower, mixture of productsGeneral Observation
Hindered Secondary AlcoholBenzoyl ChloridePyridineDCM0 °C to rtModerate, potential for side reactionsGeneral Observation

Note: The yields for acetyl and benzoyl chloride are generalized and can vary significantly based on the specific substrate.

Experimental Protocol: Pivaloylation of a Primary Alcohol

The following is a general procedure for the protection of a primary alcohol using this compound.

To a solution of the alcohol (1.0 equiv) and pyridine (1.5 equiv) in dichloromethane (DCM) at 0 °C is added this compound (1.2 equiv) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired pivaloate ester.

II. Amide and Ester Synthesis via Mixed Anhydrides

This compound is widely used to form mixed anhydrides with carboxylic acids, which then readily react with amines or alcohols to form amides and esters, respectively. This method is particularly advantageous in peptide synthesis and in the acylation of sensitive substrates, as the bulky pivaloyl group directs nucleophilic attack to the desired carbonyl group of the activated carboxylic acid, minimizing the formation of byproducts.

Comparative Data:

In peptide synthesis, the mixed anhydride method using this compound is often compared to other coupling reagents.

Coupling MethodReagentAdditiveYield (%)PurityByproducts
Mixed Anhydride This compound NMM High High Pivalic acid (easily removed)
Mixed AnhydrideIsobutyl ChloroformateNMMHighHighIsobutanol, CO2
CarbodiimideDCC/EDCHOBt/HOAtVariableVariableDCU/EDU (can be difficult to remove)

NMM = N-Methylmorpholine, DCC = Dicyclohexylcarbodiimide, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole, HOAt = 1-Hydroxy-7-azabenzotriazole

The use of this compound often results in high yields and purities, with the primary byproduct, pivalic acid, being easily removable during workup.

Experimental Protocol: Amide Formation via a Pivaloyl Mixed Anhydride

The following protocol is a general procedure for the formation of an amide bond using this compound.

To a solution of the carboxylic acid (1.0 equiv) and N-methylmorpholine (1.1 equiv) in tetrahydrofuran (THF) at -20 °C is added this compound (1.05 equiv) dropwise. The reaction mixture is stirred at -20 °C for 1 hour, during which time a precipitate of N-methylmorpholine hydrochloride is formed. A solution of the amine (1.2 equiv) in THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed successively with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amide, which can be purified by crystallization or column chromatography.

III. Applications in Total Synthesis: Case Studies

The utility of this compound is best illustrated through its application in the total synthesis of complex natural products.

A. Enantioselective Total Synthesis of Sacubitril

In the enantioselective total synthesis of the neprilysin inhibitor Sacubitril, this compound was employed in a key acylation step.[1]

Sacubitril_Synthesis start Chiral Oxazolidinone intermediate1 Acylated Oxazolidinone start->intermediate1 This compound, Et3N, n-BuLi, THF, -78 °C, 3h, 94% sacubitril Sacubitril Precursor intermediate1->sacubitril Further Steps

The high yield (94%) of this transformation highlights the efficiency of this compound in acylating the chiral auxiliary, setting the stage for subsequent stereocontrolled reactions. The steric bulk of the pivaloyl group likely plays a role in directing the subsequent alkylation step.

B. Protecting Group Strategies in Complex Polyketides

In the synthesis of complex polyketides, such as those in the ingenol and taxol families, the strategic use of protecting groups is critical. While specific, detailed protocols for the use of this compound in published total syntheses of these molecules are often embedded within extensive supporting information, its role is typically to selectively protect a less hindered primary or secondary alcohol in the presence of other hydroxyl groups. This allows for the differential functionalization of the molecule, a key strategy in the construction of such intricate architectures.

Polyol_Protection polyol Polyol Substrate (e.g., Ingenol or Taxol precursor) selective_protection Selective Pivaloylation of Primary Alcohol polyol->selective_protection This compound, Base further_functionalization Functionalization of Other Alcohols selective_protection->further_functionalization Other Reagents deprotection Deprotection further_functionalization->deprotection target_molecule Target Molecule deprotection->target_molecule

This workflow demonstrates the logical application of this compound in a multi-step synthesis, enabling chemists to navigate complex synthetic pathways with greater control.

IV. Conclusion

This compound is a valuable and versatile reagent in the arsenal of the synthetic organic chemist. Its steric bulk provides distinct advantages in the selective protection of alcohols and in directing the reactivity of mixed anhydrides for efficient amide and ester synthesis. While the choice of an acylating agent will always be substrate-dependent, the data and protocols presented in this guide demonstrate that this compound is a highly effective option for a range of challenging transformations encountered in the total synthesis of complex molecules. Its consistent performance in achieving high yields and clean reactions makes it a reagent of choice for researchers, scientists, and drug development professionals aiming to construct intricate molecular architectures with precision and efficiency.

References

Safety Operating Guide

Personal protective equipment for handling Pivaloyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guide to Handling Pivaloyl Chloride

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the safe handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Chemical Safety Profile

This compound (also known as Trimethylacetyl chloride) is a highly flammable, corrosive, and toxic liquid that reacts violently with water.[1][2] It is harmful if swallowed and fatal if inhaled.[1][3] Contact with the substance can cause severe burns to the skin and eyes.[1][4] Its vapor can form explosive mixtures with air and may travel to an ignition source and flash back.[4][5]

Quantitative Safety Data

PropertyValueSource
Flash Point14 °C / 57.2 °F[5]
Lower Explosion Limit1.9%[5]
Upper Explosion Limit7.4%[5]
Auto-ignition Temperature455 °C / 851 °F[5]
DOT Hazard Class6.1 (Poisonous Material)[6]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[7]

Body AreaRequired PPESpecifications
Eyes/Face Safety Goggles & Face ShieldUse tightly sealing safety goggles conforming to EN 166 (EU) or NIOSH (US) and a face protection shield.[4][5]
Skin Chemical-Resistant GlovesHandle with inspected, chemical-impermeable gloves (e.g., PVC, Polyethylene, or Rubber).[2][4] Use proper glove removal technique.[7]
Protective ClothingWear a flame-retardant, antistatic, and chemical-resistant suit or overalls.[4][7] Safety footwear is also required.[2]
Respiratory RespiratorIf exposure limits are exceeded or in case of inadequate ventilation, use a full-face respirator or a self-contained breathing apparatus (SCBA).[3][4][7]

Operational Plan: Handling and Storage

All handling of this compound must occur in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Preparation and Handling:

  • Ventilation: Ensure the work area, such as a chemical fume hood, is operational and provides adequate ventilation.[4][5]

  • Ignition Sources: Remove all sources of ignition, including heat, sparks, open flames, and hot surfaces.[3][7] Use non-sparking tools and explosion-proof equipment.[3][4]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • Personal Contact: Limit all unnecessary personal contact and wear the appropriate PPE.[2] Do not eat, drink, or smoke in the handling area.[3][4]

  • Dispensing: When dispensing, do so carefully to avoid the formation of mists or vapors.[4]

Storage:

  • Store containers in a dry, cool, and well-ventilated place, away from incompatible materials like metals.[3][4]

  • Keep containers tightly closed.[7] If a container has been opened, it must be carefully resealed and kept upright.[7]

  • Store in a designated corrosives and flammables area.[5]

  • Protect containers from physical damage and check regularly for leaks.[2]

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Remove Ignition Sources prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Ground Equipment prep3->handle1 handle2 Transfer Chemical Under Inert Gas handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 clean1 Segregate Waste in Labeled Containers handle3->clean1 clean2 Decontaminate Work Area & Equipment clean1->clean2 clean3 Remove & Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow for the safe handling of this compound.

Emergency Plans

Accidental Release or Spill:

  • Evacuate: Immediately evacuate personnel to a safe, upwind area.[4]

  • Ignition Sources: Remove all ignition sources.[2]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Containment: For minor spills, contain and absorb with an inert material like vermiculite or sand.[2] Do not use water.[2] For major spills, alert the fire brigade and contain the spill with dikes or absorbents to prevent entry into drains or waterways.[2]

  • Cleanup: Collect residue and place it in a suitable, closed, and labeled container for disposal.[2][4]

  • Decontaminate: After cleanup, decontaminate and launder all protective clothing before reuse.[2]

First Aid Measures: Immediate medical attention is required in all cases of exposure.[3]

  • Inhalation: Move the victim to fresh air immediately.[4] If breathing is difficult, administer oxygen.[1] Get emergency medical help immediately.[4]

  • Skin Contact: Take off all contaminated clothing immediately.[4] Flush the skin and hair with running water for at least 20 minutes.[2][6]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] Transport to a hospital without delay.[2]

  • Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[4] Call a poison center or doctor immediately.[3]

EmergencyResponse Emergency Response for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation cluster_ingest Ingestion start Exposure Event skin1 Immediately Remove Contaminated Clothing start->skin1 eye1 Rinse Cautiously with Water for Several Minutes start->eye1 inhale1 Move to Fresh Air start->inhale1 ingest1 Rinse Mouth start->ingest1 skin2 Flush with Running Water for 20+ min skin1->skin2 end_node Seek Immediate Medical Attention skin2->end_node eye2 Remove Contact Lenses (If Possible) eye1->eye2 eye3 Continue Rinsing eye2->eye3 eye3->end_node inhale2 Give Oxygen if Breathing is Difficult inhale1->inhale2 inhale2->end_node ingest2 DO NOT Induce Vomiting ingest1->ingest2 ingest2->end_node

Caption: Emergency first aid procedures for this compound exposure.

Fire Fighting and Disposal

Fire Fighting:

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[1][3] A fine water spray can be used to control the fire and cool adjacent areas, but do not spray water directly onto liquid pools as it may react violently.[2]

  • Hazards: this compound is highly flammable and vapors can form explosive mixtures with air.[1] Containers may explode when heated.[5] Fire will produce irritating, corrosive, and toxic gases like carbon oxides, phosgene, and hydrogen chloride gas.[4][5]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][5] Fight the fire from a maximum distance or a protected location.[3][4]

Disposal Plan:

  • Waste Collection: Collect chemical residues and contaminated materials in suitable, closed, and properly labeled containers for flammable waste.[2][4]

  • Environmental Precaution: Do not let the product enter drains or the environment.[7] Discharge into the environment must be avoided.[4]

  • Disposal Regulations: Dispose of all waste contents and containers at an authorized site in accordance with local, state, and federal regulations.[3] Disposal must be handled by a licensed collector.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.